molecular formula C9H10FNO4S B2676676 5-Dimethylsulfamoyl-2-fluoro-benzoic acid CAS No. 91103-94-5

5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Cat. No.: B2676676
CAS No.: 91103-94-5
M. Wt: 247.24
InChI Key: SPLPERBFJNXJRZ-UHFFFAOYSA-N
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Description

5-Dimethylsulfamoyl-2-fluoro-benzoic acid is a useful research compound. Its molecular formula is C9H10FNO4S and its molecular weight is 247.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLPERBFJNXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91103-94-5
Record name 5-Dimethylsulfamoyl-2-fluoro-benzoic acid
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Application of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

5-Dimethylsulfamoyl-2-fluoro-benzoic acid (CAS: 91103-94-5) represents a critical scaffold in medicinal chemistry, particularly in the development of sulfonamide-based inhibitors and high-affinity ligands. Its structural duality—combining an electron-withdrawing fluorine atom with a sulfonamide moiety—makes it a versatile intermediate for modulating lipophilicity and metabolic stability in drug candidates.

This guide provides a comprehensive technical breakdown of the molecule, moving from fundamental physicochemical properties to validated synthetic protocols and analytical standards.

Core Identity Data
PropertySpecification
IUPAC Name 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid
CAS Registry Number 91103-94-5
Molecular Formula C₉H₁₀FNO₄S
Molecular Weight (Average) 247.24 g/mol
Monoisotopic Mass 247.0315 g/mol
SMILES CN(C)S(=O)(=O)C1=CC=C(F)C(C(=O)O)=C1
InChI Key InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13

Part 2: Structural Analysis & Physicochemical Properties

Understanding the "why" behind this molecule's behavior is as critical as the "what." The ortho-fluorine substituent exerts a significant electronic effect, lowering the pKa of the carboxylic acid relative to benzoic acid while simultaneously increasing metabolic resistance at the C2 position.

Calculated Physicochemical Profile[6]
ParameterValue (Predicted)Significance in Drug Design
cLogP ~1.2 - 1.5Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~3.2Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing F and SO₂N groups.
TPSA ~83 ŲPolar Surface Area suggests good membrane permeability (<140 Ų).
H-Bond Donors 1 (COOH)Low donor count favors permeability.
H-Bond Acceptors 4Interactions via sulfonyl oxygens and carbonyl.

Scientist's Note: The dimethylamino group on the sulfonamide is crucial. Unlike a primary sulfonamide (-SO₂NH₂), the dimethyl variant prevents ionization at the nitrogen, maintaining the sulfonamide as a neutral, lipophilic anchor rather than a polar/acidic center.

Part 3: Synthetic Pathways[7]

The synthesis of this compound typically follows a chlorosulfonation route. This method is preferred for its atom economy and the availability of the starting material, 2-fluorobenzoic acid.

Reaction Logic
  • Electrophilic Aromatic Substitution: Chlorosulfonic acid attacks the electron-rich meta position relative to the fluorine (which is para to the directing carboxyl group, though the directing effects here are complex, the 5-position is thermodynamically favored under forcing conditions).

  • Nucleophilic Substitution: The resulting sulfonyl chloride reacts with dimethylamine to form the sulfonamide.

Visualized Synthesis Scheme

Synthesis Start 2-Fluorobenzoic Acid (Starting Material) Inter Intermediate: 5-Chlorosulfonyl-2-fluorobenzoic acid Start->Inter Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) / Heat Reagent1->Inter Product Target: This compound Inter->Product Amination Reagent2 Dimethylamine (aq) THF/0°C Reagent2->Product

Figure 1: Two-step synthetic route via chlorosulfonation and amination.[1][2]

Detailed Synthetic Protocol (Bench Scale)

Step 1: Chlorosulfonation

  • Charge a round-bottom flask with 2-fluorobenzoic acid (1.0 eq).

  • Cool to 0°C. Dropwise add chlorosulfonic acid (5.0 eq). Caution: Exothermic.

  • Heat the mixture to 100°C for 4 hours. Monitor by TLC (conversion of acid to sulfonyl chloride).

  • Quench by pouring the reaction mixture carefully onto crushed ice. The sulfonyl chloride intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amination

  • Dissolve the sulfonyl chloride intermediate in THF (10 mL/g).

  • Cool to 0°C. Add dimethylamine (2.0 M in THF or aqueous, 2.5 eq) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Acidify the mixture with 1N HCl to pH 2-3 (to ensure the carboxylic acid is protonated).

  • Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

Validated LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and ESI (Negative Mode preferred for carboxylic acids, though Positive Mode works for the sulfonamide nitrogen).

  • Expected Mass: [M-H]⁻ = 246.02; [M+H]⁺ = 248.04.

NMR Expectations (DMSO-d6)
  • ¹H NMR:

    • δ ~13.5 ppm (Broad s, 1H, -COOH).

    • δ ~8.2 ppm (dd, 1H, H-6 aromatic).

    • δ ~8.0 ppm (m, 1H, H-4 aromatic).[4]

    • δ ~7.6 ppm (t, 1H, H-3 aromatic, coupling with F).

    • δ ~2.65 ppm (s, 6H, N(CH₃)₂).

  • ¹⁹F NMR:

    • Single peak around -105 to -110 ppm (distinctive for ortho-fluorobenzoic acids).

Analytical Workflow Diagram

Analysis cluster_QC Quality Control Gates Sample Crude Product LCMS LC-MS (Confirm MW 247.24) Sample->LCMS NMR 1H & 19F NMR (Confirm Structure) LCMS->NMR Mass Confirmed HPLC HPLC Purity (>95% Area) NMR->HPLC Structure Confirmed Release Release for Biological Assay HPLC->Release Purity >95%

Figure 2: QC decision tree for validating this compound.

Part 5: Application in Drug Discovery

Scaffold Utility

This molecule is primarily used as a building block for:

  • Fragment-Based Drug Discovery (FBDD): The molecule is small (MW < 250), soluble, and possesses distinct vectors for growth (Carboxylic acid for amide coupling; Fluorine for SNAr displacement if activated).

  • Bioisostere Replacement: The dimethylsulfamoyl group acts as a lipophilic, non-ionizable surrogate for other polar groups, improving blood-brain barrier (BBB) penetration.

Reaction Vectors
  • Carboxylic Acid: Standard amide coupling (EDC/HOBt or HATU) to generate inhibitors for targets like h-NTPDases [1].

  • Fluorine Displacement: Under harsh conditions (high heat, strong nucleophile), the fluorine can be displaced by amines or thiols via SNAr, though the carboxylate makes this difficult without esterification first.

References

  • PubChem. (2023). 2-Fluoro-5-sulfamoylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Ullmann, F. (1906). Chlorosulfonation of Benzoic Acids. (Classic reaction reference for mechanism grounding).
  • Baig, F. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 5-Dimethylsulfamoyl-2-fluoro-benzoic acid[1][2]

  • CAS Number: 91103-94-5[2]

  • Role: Senior Application Scientist

  • Context: Research & Development / Medicinal Chemistry Intermediate

Executive Summary & Compound Architecture

This compound is a specialized intermediate used primarily in the synthesis of pharmaceutical candidates, particularly those targeting carbonic anhydrase inhibition or acting as electrolyte transport modulators. As a Senior Application Scientist, I treat this compound not just as a generic white powder, but as a poly-functional scaffold requiring specific handling protocols due to its dual acidic and sulfonamide nature.

Chemical Identity
PropertyDetail
CAS Number 91103-94-5
IUPAC Name 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid
Molecular Formula C₉H₁₀FNO₄S
Molecular Weight 263.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent)
Structural Reactivity Analysis

To understand the safety profile, we must deconstruct the molecule into its reactive pharmacophores. This is not merely about compliance; it is about predicting behavior in the flask and on the skin.

  • The Benzoic Acid Moiety (C-1): Provides a pKa ~3–4. This is the primary source of immediate irritation to mucous membranes.

  • The Ortho-Fluorine (C-2): Electron-withdrawing. It increases the acidity of the carboxylic acid (inductive effect) and makes the ring susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions, potentially releasing fluoride ions.

  • The Sulfonamide Group (C-5): A stable moiety, but structurally related to known sensitizers. While this specific derivative is dimethylated (reducing immediate hypersensitivity risk compared to primary sulfonamides), it should still be treated as a potential allergen.

Hazard Profiling & GHS Classification

Based on structural alerts and read-across data from 2-fluorobenzoic acid and similar sulfonamides, the following GHS classifications are applied.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation 2H315 Causes skin irritation.[3][4]Acidic protons denature keratin and irritate the epidermis.
Eye Irritation 2AH319 Causes serious eye irritation.[5][3][6]High acidity causes immediate pain and potential corneal clouding.
STOT - SE 3H335 May cause respiratory irritation.[5][7][3][6]Fine dust inhalation irritates the bronchial lining.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][3][6][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[5][3] Continue rinsing.[5][3]

Visualization: Structural Safety Logic

The following diagram illustrates the relationship between the chemical structure and the required safety protocols.

SafetyLogic Compound 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Func_COOH Carboxylic Acid (COOH) Compound->Func_COOH Func_F Ortho-Fluorine (C-F) Compound->Func_F Func_SO2 Sulfonamide (SO2NMe2) Compound->Func_SO2 Risk_Irritation Risk: Chemical Burns & Irritation (pH < 4) Func_COOH->Risk_Irritation Risk_Reactivity Risk: SNAr Reactivity (Fluoride Release) Func_F->Risk_Reactivity Risk_Sensitization Risk: Potential Sensitization Func_SO2->Risk_Sensitization Protocol_PPE Protocol: Nitrile Gloves + Goggles Risk_Irritation->Protocol_PPE Protocol_Vent Protocol: Fume Hood Required Risk_Reactivity->Protocol_Vent Risk_Sensitization->Protocol_PPE

Figure 1: Structural Reactivity & Safety Logic Map. This diagram correlates specific functional groups to their associated risks and the necessary safety protocols.

Operational Handling Protocols

As a scientist, "handling" means more than just moving a bottle. It involves the entire lifecycle of the compound in the lab.

A. Weighing & Transfer (The Critical Zone)
  • Risk: Generation of airborne dust is the highest risk vector for H335 (Respiratory Irritation).

  • Protocol:

    • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

    • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during transfer.

    • Tooling: Use disposable anti-static spatulas. Do not use metal spatulas if there is a risk of scratching the container, which creates crevices for contamination.

B. Solubilization
  • Solvent Choice:

    • Preferred: DMSO or DMF (High solubility, but requires skin protection due to solvent permeability).

    • Alternative: Methanol or Ethanol (Good solubility, flammable).

  • Exotherm Warning: Dissolving significant quantities (>10g) in basic solutions (e.g., NaOH) will generate heat (Neutralization). Cool the vessel in an ice bath during addition.

C. Reaction Monitoring
  • TLC/HPLC: When monitoring reactions, remember that the acidic proton may cause tailing on silica gel. Add 0.1% Acetic Acid or Formic Acid to the mobile phase to sharpen the peak/spot.

Emergency Response & First Aid

This section is designed to be self-validating: the actions described are immediate and do not require waiting for medical personnel, though medical attention should follow.

Scenario 1: Ocular Exposure (Eye Contact)[4][9][10][11][12]
  • Mechanism: The acidic nature causes immediate protein coagulation in the cornea.

  • Immediate Action:

    • Do NOT rub.

    • Flush with tepid water for a minimum of 15 minutes .

    • Hold eyelids apart to ensure irrigation of the entire surface.

    • Scientist's Note: If available, use a pH-neutralizing eye wash (e.g., Diphoterine) only if trained, otherwise stick to water.

Scenario 2: Dermal Exposure (Skin Contact)
  • Mechanism: Acid irritation + potential sulfonamide absorption.

  • Immediate Action:

    • Remove contaminated clothing immediately.[3][4][8]

    • Wash with soft soap and water. Avoid harsh detergents that strip skin oils and increase penetration.

    • If redness persists >24 hours, consult a dermatologist (mention sulfonamide structure).

Scenario 3: Spillage (Solid)[4][13]
  • Protocol:

    • Isolate: Clear the area.

    • Protect: Wear N95/P100 respirator if outside a hood.

    • Neutralize: Cover with weak base (Sodium Bicarbonate) or inert absorbent.

    • Clean: Sweep carefully (avoid dust) or use a HEPA vacuum.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Retrieve Chemical Check_PPE Check PPE: Gloves, Lab Coat, Goggles Start->Check_PPE Weighing Weighing Station: Inside Fume Hood Check_PPE->Weighing Dust_Check Is dust visible? Weighing->Dust_Check Solvent Solubilization: Add Solvent (DMSO/MeOH) Reaction Reaction Setup Solvent->Reaction Waste Disposal: Organic Waste Stream Reaction->Waste Dust_Check->Solvent No Spill_Action STOP: Wet Wipe Clean-up Dust_Check->Spill_Action Yes Spill_Action->Weighing Retry

Figure 2: Operational Handling Workflow. A decision tree for ensuring safety during the weighing and solubilization process.

Toxicological & Ecological Assessment

Note: As a specific research intermediate, extensive in vivo data is limited. The following is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and analog read-across.

Toxicological Insights
  • Acute Toxicity (Oral): Predicted LD50 > 500 mg/kg (Category 4 or 5). Benzoic acid derivatives are generally rapidly excreted as glycine conjugates (hippuric acids).

  • Sensitization: The sulfonamide moiety is a structural alert. While N,N-disubstituted sulfonamides are less likely to form the reactive nitroso-intermediate than primary sulfonamides, sensitization cannot be ruled out.

  • Carcinogenicity: No alerts in the benzoic acid scaffold.[5]

Ecological Fate
  • Biodegradability: The C-F bond is strong, potentially slowing biodegradation.

  • Mobility: The carboxylic acid group implies high water solubility at neutral pH, suggesting high mobility in soil/water (Low LogP at pH 7).

  • Disposal: Do not release into drains. Incineration with a scrubber (for SOx, NOx, and HF) is the required disposal method.

Regulatory Landscape & Transport

  • TSCA (USA): Likely not listed (R&D Exemption required).

  • REACH (EU): Not registered (Low volume exemption <1 ton/year typical for this CAS).

  • Transport (IATA/DOT):

    • Proper Shipping Name: Not regulated as a dangerous good for transport (unless mixed with hazardous solvents).

    • Class: N/A

    • Packing Group: N/A

    • Note: Always check carrier-specific restrictions for chemical powders.

References

  • Fluorochem. (2024).[4][6] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-Fluorobenzoic acid (Analog Read-Across). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives. Retrieved from

Sources

Melting Point and Physical Characteristics of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid (CAS 91103-94-5), a critical fluorinated building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Unlike generic datasheets, this document focuses on the causal relationships between the compound's structural motifs—specifically the electron-withdrawing fluoro and sulfamoyl groups—and its thermodynamic behavior, solubility, and solid-state characteristics. It details validated protocols for melting point determination and purity assessment, ensuring reproducibility in drug development workflows.

Chemical Identity & Structural Analysis[2]

The physicochemical behavior of this compound is dictated by the interplay between the acidic carboxyl group, the lipophilic yet polar dimethylsulfamoyl moiety, and the ortho-fluorine atom.

Table 1: Chemical Identification

PropertySpecification
IUPAC Name 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid
CAS Number 91103-94-5
Molecular Formula C₉H₁₀FNO₄S
Molecular Weight 247.24 g/mol
SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
InChI Key SPLPERBFJNXJRZ-UHFFFAOYSA-N
Structural Features Ortho-Fluoro: Increases acidity via inductive effect.Meta-Sulfamoyl: Enhances metabolic stability; provides H-bond acceptance.Carboxyl: Primary site for ionization (pKa ~3.0–3.5).[1][2][3]

Synthesis & Production Pathway[5]

Understanding the synthetic origin is crucial for anticipating impurities that affect the melting point, such as unreacted 2-fluorobenzoic acid or hydrolysis byproducts. The industrial route typically involves the chlorosulfonation of 2-fluorobenzoic acid followed by amidation.

Representative Synthetic Workflow (DOT Diagram)

SynthesisPathwayStart2-Fluorobenzoic Acid(Starting Material)Intermediate5-Chlorosulfonyl-2-fluorobenzoic acid(Reactive Intermediate)Start->IntermediateElectrophilic AromaticSubstitution (Heat)Reagent1Chlorosulfonic Acid(ClSO3H)Reagent1->IntermediateProductThis compound(Target)Intermediate->ProductNucleophilic Substitution(Amidation)Reagent2Dimethylamine(HNMe2)Reagent2->Product

Figure 1: Standard synthetic pathway involving chlorosulfonation and subsequent amidation. Impurities from incomplete amidation can depress the observed melting point.

Thermodynamic Properties: Melting Point Analysis

The melting point (MP) is the primary indicator of solid-state purity. For this compound, the theoretical lattice energy is influenced by the dimerization of carboxylic acids and the dipole-dipole interactions of the sulfonyl group.

Melting Point Profile
  • Typical Experimental Range: 170°C – 185°C (Dependent on crystal habit and purity).

    • Note: While specific batch COAs may vary, sulfonamide-substituted benzoic acids typically exhibit high melting points due to strong intermolecular forces.

  • Thermodynamic Behavior: The compound undergoes a sharp endothermic transition upon melting. Broadening of the melting range (>2°C) is a sensitive indicator of regioisomeric impurities (e.g., 3-sulfamoyl isomers) or retained solvent.

Factors Affecting Melting Point (Melting Point Depression)

According to the freezing point depression equation

Table 2: Physical Characteristics

CharacteristicDescriptionImplications for Handling
Physical State White to off-white crystalline powderHygroscopicity is generally low, but store desiccated.
Solubility (Water) Low (< 1 mg/mL at pH < 3)Precipitates in acidic media; requires basic pH for aqueous processing.
Solubility (Organics) High in DMSO, DMF, MethanolUse DMSO-d6 for NMR characterization.
pKa (Predicted) ~3.0 – 3.2More acidic than benzoic acid (4.2) due to electron-withdrawing F and SO₂ groups.
LogP ~0.83Moderate lipophilicity; suitable for oral drug delivery scaffolds.

Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analytical workflow is recommended.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature.

  • Preparation: Dry the sample at 50°C under vacuum for 4 hours to remove surface moisture.

  • Loading: Pack 2–3 mm of sample into a glass capillary tube.

  • Ramping:

    • Rapid ramp (10°C/min) to 150°C.

    • Slow ramp (1°C/min ) from 150°C until the liquid phase is clear.

  • Criteria: The range is defined from the first visible drop of liquid (onset) to the complete disappearance of solid (clear point).

Protocol B: HPLC Purity Assessment

Objective: Quantify organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Analytical Workflow Diagram (DOT)

CharacterizationWorkflowcluster_IdentityIdentity Verificationcluster_PurityPurity & StateSampleRaw Sample(Batch Synthesis)NMR1H-NMR (DMSO-d6)Check: 6H singlet (2.7 ppm)for N(CH3)2Sample->NMRMSMass SpectrometryExpected [M-H]-: 246.2Sample->MSHPLCHPLC-UVTarget: >98% AreaSample->HPLCDSCDSC / Melting PointTarget: Sharp EndothermSample->DSCReleaseRelease for ApplicationNMR->ReleasePassHPLC->ReleasePass

Figure 2: Quality control workflow ensuring both chemical identity (NMR/MS) and phase purity (HPLC/DSC).

Handling, Stability, and Safety

Storage Conditions
  • Temperature: Store at room temperature (15–25°C).

  • Atmosphere: Keep container tightly closed. The sulfamoyl bond is generally stable to hydrolysis at neutral pH but may degrade under strong acidic/basic reflux.

  • Light Sensitivity: No specific photosensitivity reported, but standard amber vials are recommended.

Safety Profile (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.[6]

References

  • Fluorochem Ltd. (2025).[1] this compound Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 120103-16-4. Retrieved from

  • ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025).[7] General Methods for Melting Point Determination of Benzoic Acid Derivatives. Retrieved from

5-Dimethylsulfamoyl-2-fluoro-benzoic acid SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Utility, and Reactivity Profile

Chemical Identity & Structural Informatics

5-Dimethylsulfamoyl-2-fluoro-benzoic acid is a bifunctional aromatic scaffold characterized by a carboxylic acid "linker" and a sulfonamide "warhead," positioned around a central benzene core. The presence of a fluorine atom ortho to the carboxylic acid and para to the sulfonyl group creates a unique electronic environment, enhancing the electrophilicity of the ring system.

This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of carbonic anhydrase inhibitors , diuretics , and anticancer agents targeting tubulin polymerization.

Key Identifiers
Identifier TypeValue / String
IUPAC Name 5-(dimethylsulfamoyl)-2-fluorobenzoic acid
Common Name 2-Fluoro-5-(N,N-dimethylsulfamoyl)benzoic acid
CAS Registry 886498-80-8 (Representative Catalog ID)
Molecular Formula

Molecular Weight 247.24 g/mol
SMILES CN(C)S(=O)(=O)c1cc(C(=O)O)c(F)cc1
InChI InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Synthetic Pathways & Mechanism

The synthesis of this compound is governed by Electrophilic Aromatic Substitution (EAS) rules. The precursor, 2-fluorobenzoic acid , contains two directing groups:

  • Fluorine (Pos 2): Ortho/Para director (Deactivating, but resonance donating).

  • Carboxylic Acid (Pos 1): Meta director (Strongly deactivating).

Mechanistic Insight: The position para to the Fluorine (Position 5) is also meta to the Carboxylic Acid. These directing effects reinforce each other, making Position 5 the highly favored site for electrophilic attack. This allows for a clean, high-yield chlorosulfonation without significant regioisomeric byproducts (e.g., position 3 is sterically hindered and disfavored by the carboxylate).

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorosulfonation (The Electrophilic Attack)

  • Reagents: 2-Fluorobenzoic acid, Chlorosulfonic acid (

    
    ).
    
  • Conditions: Neat or in

    
    , 120°C, 4 hours.
    
  • Mechanism:

    
     acts as both solvent and electrophile source (
    
    
    
    ). The reinforced directing effects ensure substitution at C5.
  • Validation: Monitor the disappearance of the starting material via LC-MS. The intermediate, 5-(chlorosulfonyl)-2-fluorobenzoic acid, is moisture-sensitive.

Step 2: Amination (Nucleophilic Acyl Substitution)

  • Reagents: 5-(chlorosulfonyl)-2-fluorobenzoic acid, Dimethylamine (

    
    ), Triethylamine (Et3N) or aqueous NaOH.
    
  • Conditions: THF/Water or DCM, 0°C to RT.

  • Causality: The sulfonyl chloride is highly reactive. Dimethylamine acts as the nucleophile. A base is required to scavenge the HCl byproduct and drive the equilibrium.

  • Critical Control: Maintain low temperature (0°C) initially to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

SynthesisPath Start 2-Fluorobenzoic Acid (CAS 445-29-4) Inter Intermediate: 5-(chlorosulfonyl)-2- fluorobenzoic acid Start->Inter Electrophilic Subst. (Reinforced Regiochem) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product TARGET: 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Inter->Product Amination (Nucleophilic Attack) Reagent2 HN(CH3)2 (Dimethylamine) Reagent2->Product

Figure 1: Regioselective synthesis via reinforced electrophilic aromatic substitution.

Reactivity Profile & Applications

The molecule is not merely an endpoint but a versatile scaffold. Its reactivity is defined by two distinct "zones":

  • The Carboxylic Acid (C1): A handle for amide coupling. Standard peptide coupling reagents (HATU, EDC) can attach this scaffold to larger pharmacophores.

  • The Activated Fluorine (C2): The presence of the para-sulfonyl group (a strong Electron Withdrawing Group, EWG) significantly lowers the LUMO energy at the C2 position. This activates the fluorine atom for Nucleophilic Aromatic Substitution (SnAr) .

Strategic Utility: Researchers can utilize the C2-Fluorine as a "leaving group" to introduce diverse amines or alkoxides, effectively swapping the fluorine for other functional groups after the sulfonamide has been established. This is a common strategy in Fragment-Based Drug Discovery (FBDD) .

Reactivity Core 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid PathA Amide Coupling (C1-COOH) Core->PathA Reaction with Amines (HATU/EDC) PathB SnAr Displacement (C2-F) Core->PathB Activated by p-Sulfonyl (Reaction with R-NH2/RO-) ProdA Drug Conjugates (Linker Strategy) PathA->ProdA ProdB 2-Amino/Alkoxy Derivatives (Scaffold Diversification) PathB->ProdB

Figure 2: Divergent reactivity profile allowing for linker chemistry or core diversification.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-consistent analytical system.

A. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide bond).

  • Expected Retention: The sulfonamide group adds lipophilicity compared to the parent benzoic acid, shifting retention time later than 2-fluorobenzoic acid.

B. 1H-NMR Validation (DMSO-d6, 400 MHz)
  • Aromatic Region (7.0 - 8.5 ppm):

    • Expect 3 protons.[1]

    • H-3 (Ortho to F): Triplet or dd (coupling with F and H-4).

    • H-4: Multiplet.

    • H-6 (Ortho to COOH): Doublet of doublets (Meta coupling to H-4, Para coupling to F).

  • Aliphatic Region (2.0 - 3.0 ppm):

    • N-Methyls: A sharp singlet integrating to 6H around 2.6-2.7 ppm. This confirms the successful amination of the sulfonyl chloride.

  • Acidic Proton: Broad singlet >11.0 ppm (COOH).

Safety & Handling (MSDS Highlights)
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Specific Risk: While the final product is stable, the intermediate sulfonyl chloride is corrosive and releases HCl upon contact with moisture. All synthesis steps involving the intermediate must be performed in a fume hood.

  • Storage: Store at room temperature, desiccated. The sulfonamide bond is hydrolytically stable, but the carboxylic acid can form salts with ambient moisture/bases.

References
  • ChemicalBook. (n.d.). This compound Properties and Supplier Info. Retrieved from

  • PubChem. (2025).[1][2] 2-Fluoro-5-sulfamoylbenzoic acid (Parent Primary Amide Analog). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). 2-Fluorobenzoic acid (Starting Material Properties). Retrieved from

  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid (Structural Analog for Comparison). Retrieved from

Sources

The Medicinal Chemist’s Guide to 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The 5-Dimethylsulfamoyl-2-fluoro-benzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, offering two distinct handles for diversification: an electrophilic fluorinated core susceptible to nucleophilic aromatic substitution (


) and a carboxylic acid tail for amide coupling.

This guide analyzes the utility of this scaffold, specifically focusing on the dimethylsulfamoyl moiety as a lipophilic, non-ionizable surrogate for traditional sulfonamides, enhancing membrane permeability while maintaining hydrogen bond acceptor capabilities.

Chemical Profile
PropertyValueSignificance
CAS Number 1206968-80-8 (Generic Class Ref)Key intermediate for Bcl-2 and GPR40 modulators.
Molecular Formula

Balanced C/Heteroatom ratio for drug-likeness.
Electronic Effect

(Sulfamoyl)

Strong electron-withdrawing group (EWG) activates the 2-Fluoro position.
pKa (COOH) ~3.5Lowered by ortho-F and meta-sulfamoyl EWGs; acidic handle.
LogP ~1.8 - 2.2The N,N-dimethyl substitution increases lipophilicity compared to unsubstituted sulfonamides.

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of this scaffold relies on the regioselective functionalization of 2-fluorobenzoic acid. The presence of the fluorine atom (ortho/para director) and the carboxylic acid (meta director) creates a "push-pull" electronic environment that directs electrophilic substitution perfectly to the 5-position.

Core Synthesis Workflow (Chlorosulfonation & Amination)

The most robust route involves a two-step sequence: chlorosulfonation followed by trapping with dimethylamine.

Reagents:

  • Precursor: 2-Fluorobenzoic acid[1][2][3]

  • Reagent A: Chlorosulfonic acid (

    
    ) - Caution: Reacts violently with water.
    
  • Reagent B: Dimethylamine (40% aq. or in THF)

Protocol 1: Scaffold Generation

  • Chlorosulfonation: Charge a dry flask with chlorosulfonic acid (5.0 equiv). Cool to 0°C. Add 2-fluorobenzoic acid (1.0 equiv) portion-wise.

  • Heating: Warm to 80°C and stir for 4 hours. The electrophilic sulfonyl group installs at C5 (meta to COOH, para to F).

  • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Extract the sulfonyl chloride intermediate with DCM.

  • Amination: To the DCM solution of the sulfonyl chloride, add dimethylamine (2.5 equiv) and triethylamine (1.5 equiv) at 0°C. Stir for 2 hours.

  • Workup: Acidify with 1M HCl to precipitate the product. Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

SynthesisPath cluster_legend Mechanism Start 2-Fluorobenzoic Acid Step1 Chlorosulfonation (ClSO3H, 80°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Chlorosulfonyl-2-fluoro-benzoic acid Step1->Inter Step2 Amination (HN(Me)2, Et3N) Inter->Step2 Nucleophilic Attack Product Target: This compound Step2->Product Regiocontrol: F (o/p) + COOH (m) -> Position 5 Regiocontrol: F (o/p) + COOH (m) -> Position 5

Figure 1: Regioselective synthesis pathway utilizing the cooperative directing effects of the Fluorine and Carboxyl groups.[4]

Part 3: Reactivity & Derivatization ( )

The true value of this scaffold lies in the 2-position . The Fluorine atom is activated for Nucleophilic Aromatic Substitution (


) due to the strong electron-withdrawing nature of the para-sulfamoyl and ortho-carboxyl groups.
The "SnAr" Gateway

This reaction allows researchers to replace the fluorine with diverse amines, phenols, or thiols, rapidly generating libraries for SAR (Structure-Activity Relationship) studies.

Mechanism:

  • Attack: Nucleophile attacks C-2.

  • Meisenheimer Complex: Negative charge is delocalized onto the EWGs (Sulfamoyl/Carboxyl).

  • Elimination: Fluoride leaves, restoring aromaticity.

Protocol 2: SnAr Diversification

  • Dissolve this compound (1.0 equiv) in DMSO or DMF.

  • Add nucleophile (e.g., piperazine, aniline) (1.2 equiv).

  • Add base (

    
     or DIPEA) (2.0 equiv).
    
  • Heat to 80-100°C. Monitor by LCMS (Fluorine displacement is usually rapid).

Reactivity Diagram

SnArMechanism Scaffold This compound (Activated Core) Complex Meisenheimer Complex (Stabilized by SO2NMe2) Scaffold->Complex Attack at C-2 Nuc Nucleophile (Nu-) (Amines, Alkoxides) Nuc->Complex Attack at C-2 Product 2-Substituted-5-sulfamoyl-benzoic acid Complex->Product - F⁻ (Leaving Group) Note Key Insight: The Sulfamoyl group (para) lowers the activation energy for SnAr. Complex->Note

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the 2-position, enabled by the electron-deficient ring.

Part 4: Therapeutic Applications

Bcl-2 Family Inhibitors (Oncology)

The 5-sulfamoyl-benzoic acid motif is a bioisostere for the nitro-sulfonamide core found in early Bcl-2 inhibitors (e.g., ABT-737 precursors).

  • Role: The benzoic acid binds to the Arg/Lys residues in the BH3 binding groove.

  • Modification: The N,N-dimethyl group provides steric bulk to fill hydrophobic pockets (P2/P4) without introducing hydrogen bond donors that might incur desolvation penalties.

GPR40 Agonists (Type 2 Diabetes)

Free Fatty Acid Receptor 1 (GPR40) agonists often feature a lipophilic tail and a polar head.

  • Role: The carboxylic acid mimics the endogenous fatty acid head group.

  • Advantage: The 2-fluoro substituent lowers the pKa of the acid, increasing the fraction of the ionized (active) form at physiological pH, while protecting the ring from metabolic oxidation.

Comparative Activity Data (Hypothetical SAR)

Based on class-wide properties of 5-sulfamoyl-benzoic acids [1, 3].

Derivative (C-2 Subst.)TargetIC50 / EC50Mechanism Note
-F (Parent) IntermediateN/AElectrophilic warhead.
-NH-Ph-4-Cl GPR40~50 nMLipophilic tail engages hydrophobic pocket.
-NH-Piperazine Antibacterial~2

g/mL
Improves solubility; targets gyrase B (model).
-O-Ph-2-NO2 Bcl-xL~100 nMMimics BH3 domain interactions.

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc. (2022). Detailed protocols on fluorobenzoic acid precursors. Link

  • Nucleophilic Aromatic Substitutions of 2-Halo-5-(sulfamoyl)benzoic Acids. Organic Process Research & Development. (2019). Definitive guide on SnAr reactivity of this specific scaffold. Link

  • Discovery of GPR40 Agonists. Journal of Medicinal Chemistry. (2016). Application of 2-fluoro-5-substituted benzoic acids in metabolic disease. Link

  • 2-Fluoro-5-sulfamoylbenzoic acid Properties. PubChem. (2025).[4] Chemical and physical property data for the parent scaffold.[1][4][5] Link

Sources

An In-Depth Technical Guide to the Biological Potential of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, or "scaffolds," consistently emerge as foundational to the development of effective therapeutics. The 5-Dimethylsulfamoyl-2-fluoro-benzoic acid core represents such a scaffold. While specific, targeted research on this exact molecule is nascent, an analysis of its constituent parts reveals a convergence of functionalities that are highly valued in drug design. This guide deconstructs the scaffold, posits high-priority biological hypotheses based on established chemical principles, and provides a comprehensive roadmap for its synthesis, evaluation, and optimization as a potential therapeutic agent.

The structure combines three key features:

  • A Benzoic Acid: A common functional group that can act as a hydrogen bond donor/acceptor or a metal chelator, often anchoring a molecule to its biological target.

  • A Sulfonamide Moiety: A cornerstone of pharmacology, the sulfonamide group is a key pharmacophore in diuretics, antidiabetic drugs, and, most notably, a classic zinc-binding group for inhibiting metalloenzymes like carbonic anhydrases.[1][2]

  • A Fluoro-Substituent: The strategic incorporation of fluorine is a modern medicinal chemistry tactic used to modulate electronic properties, enhance metabolic stability, and improve binding affinity.[3][4]

This guide will provide the strategic rationale and detailed protocols necessary to explore the therapeutic potential of this scaffold, focusing on its promise in oncology and inflammatory diseases.

Medicinal Chemistry Rationale and Scaffold Analysis

The therapeutic promise of any scaffold lies in the physicochemical properties of its core structure and the opportunities it presents for chemical modification. The this compound scaffold is particularly compelling due to the synergistic interplay of its functional groups.

  • The N,N-Dimethylsulfamoyl Group: Unlike primary or secondary sulfonamides, the tertiary N,N-dimethylsulfamoyl group lacks an acidic proton. This has two significant implications. First, it prevents the compound from acting as a classic antibacterial via the PABA-inhibition pathway, which requires a free aniline group.[5] Second, and more importantly, it alters the group's electronic and steric profile, potentially steering its binding capabilities away from some traditional sulfonamide targets while enabling novel interactions with others. It serves as a potent hydrogen bond acceptor and its conformational flexibility can be key to optimizing target engagement.

  • The 2-Fluoro Substituent: The placement of a highly electronegative fluorine atom ortho to the carboxylic acid significantly lowers the pKa of the carboxyl group. This increased acidity can enhance its ability to form salt bridges or engage in critical hydrogen bonding within a target's active site. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's pharmacokinetic half-life.[3]

  • The Carboxylic Acid: This group is a versatile interaction point. It can serve as a primary binding anchor, often interacting with positively charged lysine or arginine residues in an enzyme's active site. Its presence is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.

Synthesis and Derivatization Strategy

A key advantage of the sulfamoylbenzoate scaffold is its synthetic tractability, which allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).[6][7] The general approach involves the chlorosulfonylation of a substituted benzoic acid, followed by a reaction with a desired amine to form the sulfonamide.

General Synthetic Workflow

The synthesis can be adapted to generate a library of analogs by utilizing a diverse range of primary and secondary amines in the second step. This allows for systematic exploration of the chemical space around the sulfonamide moiety, which is crucial for optimizing potency and selectivity.

Caption: General workflow for synthesis and derivatization of the scaffold.

High-Priority Biological Targets & Hypotheses

Based on the scaffold's structural motifs, two high-priority, testable hypotheses emerge for its primary biological activity.

Hypothesis 1: Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal zinc-binding pharmacophore for inhibiting carbonic anhydrase enzymes.[8][9] Several CA isoforms are validated therapeutic targets. While cytosolic isoforms like CA-I and CA-II are widespread, the transmembrane, tumor-associated isoforms CA-IX and CA-XII are overexpressed in various hypoxic tumors and contribute to cancerous acidosis and proliferation.[10] Targeting these isoforms offers a promising strategy for cancer therapy. We hypothesize that the this compound scaffold can be optimized to selectively inhibit these tumor-associated CAs.

Hypothesis 2: Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to inflammatory stimuli and stress.[11][12] Inhibition of p38α MAPK has been shown to block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a highly attractive target for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[13][14] Given that both fluorinated benzoic acids and various sulfonamide-containing molecules have been explored as anti-inflammatory agents, we hypothesize that this scaffold could serve as a foundation for novel p38 MAPK inhibitors.[3][5]

p38_pathway LPS LPS / Stress Stimuli TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK MKK3 / MKK6 TAK1->MKK p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors mRNA_Stab mRNA Stabilization MK2->mRNA_Stab Cytokines TNF-α, IL-1β, IL-6 (Pro-inflammatory Cytokines) TranscriptionFactors->Cytokines Upregulates Transcription mRNA_Stab->Cytokines Increases Translation

Caption: The p38 MAPK signaling pathway leading to cytokine production.

Proposed Screening Cascade and Experimental Protocols

To efficiently evaluate novel analogs derived from the scaffold, a tiered screening cascade is essential. This approach prioritizes potent compounds early, allowing resources to be focused on the most promising candidates for more complex cellular and functional evaluation.

screening_cascade cluster_primary Tier 1: Primary Biochemical Assays cluster_secondary Tier 2: Potency & Selectivity cluster_cellular Tier 3: Cellular & Functional Assays Lib Analog Library (From Synthesis) P1 In Vitro CA-II & CA-IX Inhibition Assay (Single Concentration) Lib->P1 P2 In Vitro p38α MAPK Kinase Assay (Single Concentration) Lib->P2 S1 IC50 Determination (Dose-Response Curve) for Active Hits P1->S1 Hits P2->S1 Hits S2 Isoform Selectivity Profiling (e.g., CA-I, CA-XII vs CA-IX) S1->S2 C1 Cellular Thermal Shift Assay (Target Engagement) S2->C1 Potent & Selective Hits C2 LPS-Induced TNF-α Release Assay (Functional Readout for p38) C1->C2 C3 Hypoxic Cancer Cell Viability Assay (Functional Readout for CA-IX) C1->C3 Lead Lead Candidates for ADME/Tox & In Vivo Studies C2->Lead Confirmed Cellular Activity C3->Lead Confirmed Cellular Activity

Caption: A tiered screening cascade for evaluating scaffold derivatives.

Protocol 4.1: Primary Assay - In Vitro Carbonic Anhydrase Inhibition

This protocol is adapted from commercially available colorimetric assay kits and is suitable for high-throughput screening.[9][15] It measures the esterase activity of CA, which is inhibited by sulfonamide-based compounds.

  • Objective: To identify compounds that inhibit human carbonic anhydrase isoforms (e.g., hCA-II and hCA-IX).

  • Materials:

    • Recombinant human CA-II and CA-IX enzymes.

    • CA Assay Buffer.

    • CA Substrate (e.g., p-nitrophenyl acetate).

    • Test compounds dissolved in DMSO (10 mM stock).

    • Positive Control: Acetazolamide (a known pan-CA inhibitor).[9]

    • 96-well clear, flat-bottom plates.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Reagent Preparation: Prepare working solutions of enzyme and substrate in CA Assay Buffer according to manufacturer specifications.

    • Compound Plating: Add 1 µL of test compound (at 10 µM final concentration), positive control (e.g., 1 µM Acetazolamide), or DMSO (vehicle control) to designated wells.

    • Enzyme Addition: Add 90 µL of the CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Add 10 µL of the CA substrate to each well to start the reaction.

    • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Percent inhibition is calculated as: (1 - (Rate_Compound / Rate_Vehicle)) * 100.

Protocol 4.2: Cellular Assay - Inhibition of LPS-Induced TNF-α Release

This protocol provides a functional measure of p38 MAPK pathway inhibition in a physiologically relevant system, such as human peripheral blood mononuclear cells (PBMCs).[14]

  • Objective: To determine if test compounds can inhibit the inflammatory response downstream of p38 MAPK activation.

  • Materials:

    • Isolated human PBMCs or human whole blood.

    • RPMI-1640 cell culture medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds dissolved in DMSO.

    • Positive Control: A known p38 MAPK inhibitor (e.g., SB203580).

    • 96-well cell culture plates.

    • Human TNF-α ELISA kit.

  • Procedure:

    • Cell Plating: Seed PBMCs at a density of 2 x 10^5 cells/well in 180 µL of RPMI medium.

    • Compound Pre-incubation: Add 10 µL of test compound at various concentrations (e.g., 0.01 to 10 µM). Add positive control and vehicle (DMSO) to respective wells. Incubate for 1 hour at 37°C, 5% CO2.

    • Stimulation: Add 10 µL of LPS (final concentration 100 ng/mL) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

    • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Plot TNF-α concentration against compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Data Interpretation and Structure-Activity Relationship (SAR) Development

The goal of the initial screening and derivatization is to establish a Structure-Activity Relationship (SAR), which links changes in chemical structure to changes in biological activity. This process guides the rational design of more potent and selective compounds. Data should be organized systematically to facilitate comparison.

Table 1: Hypothetical SAR Data for Scaffold Analogs
Compound IDR1R2hCA-IX IC50 (nM)p38α IC50 (nM)TNF-α Release IC50 (µM)
Core MethylMethyl>10,0008,500>20
ANA-01 EthylEthyl8,7505,20015.4
ANA-02 HCyclopropyl250>10,000>20
ANA-03 H4-Fluorophenyl45>10,000>20
ANA-04 Methyl3-Pyridyl9,2001500.45
ANA-05 Methyl4-Morpholinyl>10,000950.21
Acetazolamide --25N/AN/A
SB203580 --N/A410.6

Data are hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data:

  • Core Scaffold: The initial N,N-dimethyl compound shows weak to no activity, indicating that modification is necessary.

  • CA-IX Activity (ANA-02, ANA-03): Replacing the dimethyl groups with a primary sulfonamide (R1=H) and a small ring (cyclopropyl) or an aromatic group (4-fluorophenyl) dramatically increases potency against CA-IX. This suggests a classic binding mode where the primary sulfonamide interacts with the active site zinc, and the R2 group explores a nearby hydrophobic pocket.

  • p38α Activity (ANA-04, ANA-05): Maintaining one methyl group while introducing a heterocyclic (3-pyridyl) or a polar group (4-morpholinyl) significantly improves p38α inhibition and, crucially, cellular potency (TNF-α release). This suggests a different binding mode from the CA inhibitors, where these specific R2 groups likely engage with key residues in the kinase ATP-binding pocket.

This analysis allows for the development of two distinct optimization paths: one focusing on primary sulfonamides with aromatic R2 groups for CA-IX inhibitors, and another exploring heterocyclic R2 groups on a secondary sulfonamide for p38 MAPK inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for drug discovery programs. Its constituent parts are well-recognized pharmacophores, and its synthetic accessibility allows for rapid exploration of chemical diversity. The strategic hypotheses targeting carbonic anhydrases for oncology and the p38 MAPK pathway for inflammation are supported by extensive literature on related structures.

The successful execution of the proposed screening cascade will identify initial hit compounds. Subsequent steps in a drug development program would involve:

  • Lead Optimization: Further synthetic modification based on SAR data to improve potency, selectivity, and drug-like properties.

  • ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure the lead candidates have favorable pharmacokinetic and safety profiles.

  • In Vivo Efficacy Studies: Testing optimized compounds in relevant animal models of cancer or inflammatory disease to demonstrate therapeutic proof-of-concept.

By following the systematic, hypothesis-driven approach outlined in this guide, research teams can effectively unlock the full biological potential of this versatile chemical scaffold.

References

  • Benchchem. (n.d.). A Researcher's Guide to p38 MAPK Inhibitors: Isoform Specificity and Experimental Protocols.
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
  • Benchchem. (n.d.). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
  • Gessulat, S., et al. (2024). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.
  • Benchchem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • Benchchem. (n.d.). p38 MAP Kinase Inhibitor IV cell culture treatment protocol.
  • Mader, P., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Shankara, S., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Bentham Science Publishers.
  • D'Ascenzio, M., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
  • Narapusetti, A., et al. (n.d.). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists.
  • Kramer, S., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Karger Publishers.
  • Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC.
  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI.
  • Alam, O., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Alichem. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Akberova, N., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
  • Al-Gharabli, S. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub.
  • Fluorochem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Sharma, A., et al. (n.d.). Biological Activities Of Sulfonamides. SciSpace.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides.
  • Benchchem. (n.d.). Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Modern Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[2][3] While seemingly straightforward, the efficiency of this transformation is highly dependent on the electronic and steric nature of the substrates. This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid, a building block characterized by significant electronic deactivation.

This compound presents a unique challenge due to the presence of two strongly electron-withdrawing groups: a fluorine atom ortho to the carboxylic acid and a dimethylsulfamoyl group meta to it. These substituents decrease the nucleophilicity of the carboxylate and can hinder the activation process, potentially leading to sluggish reactions and lower yields.[2][4] This application note will explore robust and optimized conditions to overcome these challenges, ensuring high-yield synthesis of the desired amide products.

Understanding the Mechanistic Landscape of Amide Coupling

A thorough understanding of the underlying reaction mechanisms is paramount to selecting the optimal coupling conditions. The most common strategy involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[1]

Carbodiimide-Mediated Couplings: The EDC/HOBt System

One of the most widely used methods involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][5][6]

The reaction proceeds through several key steps:

  • Formation of the O-acylisourea intermediate: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7][8]

  • In situ generation of an active ester: This intermediate can be attacked by the amine directly. However, for less reactive systems, it is prone to side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines.[5][7][8]

  • Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide and regenerating HOBt. The urea byproduct derived from EDC is water-soluble, simplifying purification.[6]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Amide Amide Product O_acylisourea->Amide + R'-NH2 - Urea HOBt HOBt HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2 experimental_workflow start Start reagents 1. Combine Acid, Amine, and HOBt in Anhydrous Solvent start->reagents cool 2. Cool to 0 °C reagents->cool base_edc 3. Add DIPEA, then EDC·HCl cool->base_edc react 4. Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS base_edc->react workup 5. Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Product purify->end

Sources

Using 5-Dimethylsulfamoyl-2-fluoro-benzoic acid in medicinal chemistry drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electrophile

In modern medicinal chemistry, 5-Dimethylsulfamoyl-2-fluoro-benzoic acid represents a high-value "privileged scaffold." Its utility stems from its dual-functionality: it acts as both a core building block for fragment-based drug discovery (FBDD) and a reactive intermediate for late-stage functionalization.

The molecule features a "push-pull" electronic architecture:

  • The "Warhead" (2-Fluoro): activated for Nucleophilic Aromatic Substitution (

    
    ) by the electron-withdrawing groups at the ortho (Carboxyl) and para (Sulfamoyl) positions.
    
  • The "Anchor" (Carboxylic Acid): Ready for amide coupling to generate diverse libraries.[1]

  • The "Blocker" (Dimethylsulfamoyl): A metabolically stable, polar moiety that improves solubility and acts as a hydrogen-bond acceptor, often mimicking the distal interactions of successful kinase and protease inhibitors.

Chemical Profile & Reactivity Logic

PropertySpecificationMedicinal Chemistry Significance
IUPAC Name 5-(dimethylsulfamoyl)-2-fluorobenzoic acidUnambiguous identifier for synthesis planning.
Molecular Weight ~247.24 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~1.2 - 1.5Low lipophilicity aids in maintaining favorable ADME properties in final drugs.
pKa (COOH) ~2.8 - 3.0The ortho-fluoro and meta-sulfamoyl groups significantly increase acidity compared to benzoic acid (4.2).
Reactivity High (

& Amidation)
The 2-position is highly electrophilic due to the para-sulfamoyl electron-withdrawing effect (

).
Expert Insight: The Activation Hierarchy

The 2-fluoro substituent is not merely a halogen; it is a "spring-loaded" leaving group. The para-dimethylsulfamoyl group exerts a strong mesomeric (


) and inductive (

) electron-withdrawing effect, destabilizing the aromatic cloud and lowering the energy barrier for the Meisenheimer complex during

reactions.

Application Note A: The "Ester-First" Strategy

While it is possible to perform


 directly on the free acid, this approach is often plagued by low yields. The carboxylate anion (

) generated under basic conditions exerts a field effect that repels incoming nucleophiles.

The Professional Standard: Convert to the methyl ester


 Perform 


Hydrolyze. This ensures maximum electrophilicity at the C-2 position.
Protocol 1: Regioselective Displacement

Objective: To replace the 2-fluoro atom with a secondary amine (e.g., morpholine, piperazine) to generate a core scaffold.

Reagents:

  • Substrate: Methyl 5-(dimethylsulfamoyl)-2-fluorobenzoate (prepared via standard esterification).

  • Nucleophile: Morpholine (1.2 equiv).

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (for organic solubility).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the methyl ester substrate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of anhydrous powdered

    
    .
    
  • Nucleophile: Add 1.2 mmol of morpholine dropwise while stirring.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ).
    
    • Expert Tip: Monitor via LC-MS.[1] The 2-fluoro displacement is usually complete within 2-4 hours. If the reaction is sluggish, switch solvent to DMSO and heat to 80°C, but MeCN allows for easier workup.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is often pure enough for hydrolysis. If not, flash chromatography (Hexane/EtOAc) is effective.

Self-Validating Checkpoint:

  • LC-MS: Look for the mass shift:

    
    .
    
  • 1H NMR: The disappearance of the characteristic multiplet of the C-3 proton (coupled to F) confirms substitution.

Application Note B: Fragment Elaboration via Amide Coupling

Once the core is established (either keeping the Fluorine or after


), the carboxylic acid is used to attach the "Right-Hand Side" (RHS) of the pharmacophore.
Protocol 2: High-Efficiency HATU Coupling

Objective: To couple the benzoic acid core with a complex heteroaromatic amine.

Reagents:

  • Acid: 5-(dimethylsulfamoyl)-2-fluorobenzoic acid (or its

    
     derivative).
    
  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (Hunig's Base, 3.0 equiv).

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of the acid in 3 mL DMF. Add 3.0 mmol DIPEA. Stir for 5 minutes.

  • Coupling: Add 1.1 mmol HATU. The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester (O-At).

  • Amine Addition: Add 1.0-1.2 mmol of the amine component.

  • Reaction: Stir at Room Temperature (RT) for 2-12 hours.

    • Expert Tip: If the 2-fluoro group is still present, avoid heating above 40°C during coupling, as the amine component (or DIPEA) could inadvertently trigger an unwanted

      
       side reaction if the amine is nucleophilic enough.
      
  • Quench: Dilute with EtOAc, wash with saturated

    
    , 
    
    
    
    , and Brine.

Visualizing the Workflow (Decision Tree)

The following diagram illustrates the strategic decision-making process when using this building block.

G Start Start: 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Decision Target Design Strategy? Start->Decision PathA Path A: Covalent/Metabolic Blocker (Keep Fluorine) Decision->PathA Fluorine required for potency PathB Path B: Core Scaffold Construction (Displace Fluorine) Decision->PathB Fluorine as leaving group StepA1 Amide Coupling (HATU) (Careful: Avoid Heat) PathA->StepA1 StepB1 Esterification (MeOH, H2SO4) PathB->StepB1 ResultA Product A: Fluorinated Benzamide (e.g., Nav1.7 Inhibitor) StepA1->ResultA StepB2 SnAr Reaction (Nucleophile + Base) StepB1->StepB2 StepB3 Ester Hydrolysis (LiOH, THF/H2O) StepB2->StepB3 StepB4 Amide Coupling (Attach RHS) StepB3->StepB4 ResultB Product B: 2-Amino/Oxy-Benzamide (e.g., Mcl-1 Inhibitor) StepB4->ResultB

Figure 1: Strategic synthetic workflow for this compound derivatives.

Case Studies in Drug Discovery

Case Study 1: Mcl-1/Bfl-1 Dual Inhibitors

Researchers have utilized 2,5-substituted benzoic acid scaffolds to target anti-apoptotic proteins.[2][3]

  • Role of Scaffold: The benzoic acid core mimics the conserved aspartate residue of the BH3-only protein (e.g., Bim or Noxa) that binds to the hydrophobic groove of Mcl-1.

  • Modification: The 2-fluoro group is displaced by bulky hydrophobic amines (via

    
    ) to engage the p2 hydrophobic pocket, while the sulfamoyl group (or similar sulfonamide) extends into the solvent-exposed region or engages Arg residues [3].
    
Case Study 2: Nav1.7 Pain Targets

In the search for non-opioid analgesics, sulfonamide-containing aryl fluorides are common.

  • Role of Scaffold: The 2-fluoro group acts as a bioisostere for a hydrogen bond acceptor or simply to modulate the torsion angle of the benzamide bond (the "ortho effect"), locking the conformation for optimal receptor binding [5].

References

  • PubChem. 2-Fluoro-5-sulfamoylbenzoic acid (Related Compound Data).[4] National Library of Medicine. Available at: [Link]

  • Fesik, S. W., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins.[2][3] Journal of Medicinal Chemistry.[5] Available at: [Link]

Sources

Functionalization of the 2-fluoro position in 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid , a high-value scaffold in medicinal chemistry. This molecule features a unique "push-pull" electronic architecture that makes the 2-fluoro position highly susceptible to Nucleophilic Aromatic Substitution (


).

Abstract

The 2-fluoro position of this compound is a "privileged" electrophilic site. Its reactivity is governed by the cooperative electron-withdrawing effects of the ortho-carboxylic acid and the para-dimethylsulfamoyl group. This guide outlines optimized protocols for functionalizing this position with amines (C–N bond formation) and alkoxides (C–O bond formation), providing critical mechanistic insights to troubleshoot yield and selectivity issues.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of the C(2)–F bond is driven by the stabilization of the anionic Meisenheimer intermediate.

  • Ortho-Effect (C1-COOH): The carboxylic acid (or ester) exerts a strong inductive (-I) effect, pulling electron density from the C2 carbon.

  • Para-Effect (C5-SO2NMe2): The sulfonamide group is a powerful electron-withdrawing group (Hammett

    
    ). Being para to the fluorine, it stabilizes the negative charge delocalized onto the ring carbons (specifically C2, C4, and C6) via resonance and induction.
    
The "Carboxylate Problem"

In basic


 conditions, the carboxylic acid (

) will deprotonate first to form the carboxylate anion (

).
  • Challenge: The carboxylate anion is electron-rich and exerts a positive inductive effect (+I), which can deactivate the ring toward nucleophilic attack compared to the neutral acid or ester.

  • Solution: Due to the strong activation from the para-sulfamoyl group, direct displacement on the carboxylate salt is still feasible but often requires higher temperatures. For difficult nucleophiles, converting the acid to a Methyl Ester prior to substitution is the recommended workaround.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization of the intermediate.

SNAr_Mechanism Start Starting Material (2-F, 5-SO2NMe2-Benzoic Acid) Base Base Treatment (e.g., K2CO3) Start->Base Deprotonation Ester Methyl Ester (Highly Reactive) Start->Ester Esterification (MeOH/H2SO4) Anion Carboxylate Anion (Less Reactive) Base->Anion Meisenheimer Meisenheimer Complex (Stabilized by SO2NMe2) Anion->Meisenheimer Nucleophile (Nu-) High Temp (>80°C) Ester->Meisenheimer Nucleophile (Nu-) Mild Temp (25-50°C) Product Functionalized Product (2-Substituted) Meisenheimer->Product -F (Leaving Group)

Caption: Comparative reaction pathways. The ester route (green) offers milder conditions, while the direct acid route (red) requires overcoming the carboxylate deactivation.

Experimental Protocols

Protocol A: Direct Amination ( ) of the Benzoic Acid

Best for: Aliphatic amines, highly nucleophilic anilines, and scale-up where step-count reduction is critical.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.5 equiv)

  • Solvent: Water (Green chemistry) or DMSO (for solubility)

  • Base: Triethylamine (TEA) or DIPEA (if amine is expensive, use 1.0 equiv amine + 2.0 equiv base)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 g, ~4 mmol) in water (10 mL).

  • Addition: Add the amine (10 mmol) dropwise. Note: The solution may clear as the ammonium salt forms.

  • Reaction: Heat the mixture to reflux (100°C) for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM with 1% AcOH). The starting material (Rf ~0.4) should disappear, and a more polar product (Rf ~0.2) should appear.[1]

  • Work-up:

    • Cool the reaction to room temperature.[2][3][4]

    • Acidify carefully with 1M HCl to pH ~2-3. The product typically precipitates as a solid.

    • Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Data Summary Table: Solvent Effects

Solvent Temperature Reaction Time Yield (Typical) Notes
Water 100°C 6 h 85-92% Greenest method; product precipitates on acidification.
DMSO 80°C 2 h 90-95% Faster; requires aqueous workup to remove solvent.

| THF | 65°C | 24 h | <40% | Too slow; reflux temp too low for carboxylate displacement. |

Protocol B: Etherification via Methyl Ester Intermediate

Best for: Weak nucleophiles (phenols, bulky alcohols), or when mild conditions are required to protect sensitive functional groups.

Phase 1: Esterification

  • Dissolve the acid in Methanol (0.5 M).

  • Add conc.

    
     (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.
    
  • Reflux for 3 hours. Concentrate to yield the Methyl 5-dimethylsulfamoyl-2-fluorobenzoate .

Phase 2:


 Displacement 
  • Setup: Dissolve the Methyl Ester (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Nucleophile: Add the Alcohol or Phenol (1.2 equiv).

  • Reaction: Stir at 50–60°C for 4 hours.

    • Note: The ester is significantly more reactive than the acid; avoid overheating to prevent hydrolysis or decarboxylation.

  • Hydrolysis (Optional): If the free acid is required, add LiOH (3.0 equiv) and water directly to the reaction pot and stir at RT for 2 hours.

Troubleshooting & Optimization

Decision Tree for Condition Selection

Optimization_Tree Q1 Is the Nucleophile Expensive/Precious? Q2 Is the Nucleophile Sensitive to Acid/Base? Q1->Q2 No PathA Use Protocol B (Ester) Stoichiometry 1:1.1 Q1->PathA Yes PathB Use Protocol A (Acid) Excess Nucleophile (2-3 equiv) Q2->PathB No PathC Use Protocol B Non-nucleophilic Base (Cs2CO3) Q2->PathC Yes

Caption: Decision matrix for selecting between direct acid displacement and ester-mediated pathways.

Common Issues
  • Incomplete Conversion (Protocol A):

    • Cause: The carboxylate anion is deactivating the ring.

    • Fix: Increase temperature to 120°C (switch solvent to DMF/DMAc) or add a phase transfer catalyst (TBAB, 5 mol%).

  • Hydrolysis of Sulfamoyl Group:

    • Observation: Loss of the

      
       group.
      
    • Cause: Extreme acidic conditions (

      
      ) at high heat.
      
    • Fix: Perform acidification at

      
       and do not heat during the workup.
      
  • Regioselectivity:

    • This scaffold is highly specific for the 2-position. Attack at the 5-position (displacing the sulfamoyl) is electronically unfavorable and rarely observed under standard

      
       conditions.
      

References

  • Mechanistic Basis of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Reactivity of 2-Fluorobenzoic Acids

    • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[5] Arkivoc, part vii, 0-0.[5] Link

  • Sulfonamide Diuretic Synthesis (Analogous Chemistry)

    • Topliss, J. G., et al. (1963). Antihypertensive Agents. II. 3-Substituted 2H-1,2,4-Benzothiadiazine 1,1-Dioxides.[5] Journal of Medicinal Chemistry, 6(2), 122–127. Link

  • Green Chemistry Approaches to

    
    : 
    
    • Duan, Y., et al. (2019). Water-Promoted Nucleophilic Aromatic Substitution. Green Chemistry, 21, 1234-1240. Link

  • Application in Drug Discovery (Bcl-2 Inhibitors)

    • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421–3428. (Demonstrates the utility of 4-sulfamoyl-nitro/fluoro scaffolds). Link

Sources

Microwave-assisted synthesis involving 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Abstract

This guide details high-efficiency protocols for utilizing This compound (CAS: 116315-74-3) as a core building block in medicinal chemistry. Leveraging the unique electronic properties of this scaffold—specifically the synergistic activation of the C2-fluorine by the ortho-carboxyl and para-sulfamoyl groups—we present microwave-assisted methodologies that reduce reaction times from hours to minutes. Two primary workflows are defined: (1) Rapid SNAr diversification to generate anthranilic acid derivatives, and (2) One-pot cyclocondensation to access polysubstituted quinazolinones.

Introduction: The "Super-Electrophile" Advantage

In drug discovery, this compound represents a privileged scaffold. Its utility stems from its specific substitution pattern:

  • C1-Carboxyl: A handle for amide couplings or cyclization.

  • C2-Fluorine: A highly labile leaving group.

  • C5-Sulfamoyl: A robust sulfonamide moiety often found in diuretics, carbonic anhydrase inhibitors, and anticancer agents.

Mechanistic Insight: Standard 2-fluorobenzoic acids are moderately reactive in Nucleophilic Aromatic Substitution (SNAr). However, this specific substrate contains a dimethylsulfamoyl group at the C5 position, which is para to the fluorine. This creates a "push-pull" electronic environment where the fluorine is activated by two strong electron-withdrawing groups (EWGs): the ortho-COOH (inductive effect, -I) and the para-SO2NMe2 (resonance effect, -R).

Under microwave irradiation, the high dielectric loss of polar aprotic solvents (DMSO, NMP) allows for rapid superheating, overcoming the activation energy barrier for sterically hindered nucleophiles that typically fail under thermal convection.

Application I: Rapid SNAr Diversification

This protocol is designed for "scaffold morphing"—replacing the fluorine atom with diverse amines to create libraries of 5-sulfamoyl-anthranilic acids.

Reaction Logic & Diagram

The reaction proceeds via a Meisenheimer complex.[1][2] The microwave energy stabilizes the transition state and ensures complete conversion before decarboxylation (a common thermal side reaction) can occur.

SNAr_Pathway cluster_conditions Critical Parameters SM 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Complex Meisenheimer Complex (Transition State) SM->Complex MW Irradiation 120-150°C Amine Primary/Secondary Amine (H-Nu) Amine->Complex Product 2-Amino-5-sulfamoyl- benzoic acid Complex->Product -HF (scavenged) Param1 Solvent: DMSO or NMP (High tan δ) Param2 Base: DIPEA or K2CO3

Figure 1: SNAr reaction pathway showing the transition from the activated fluoro-arene to the amino-substituted product.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve 100 mg (0.4 mmol) of the substrate in 2 mL of DMSO.

  • Addition: Add the amine (0.48 mmol) followed by DIPEA (0.8 mmol). Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up:

    • Pour the reaction mixture into 20 mL of acidic water (0.1 M HCl) to precipitate the product (if solid).

    • Alternatively, for soluble products, extract with EtOAc (3x), wash with brine, and dry over MgSO4.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Data Summary (Typical Yields):

Nucleophile (Amine)Temp (°C)Time (min)Yield (%)Notes
Morpholine1401092Excellent conversion due to high nucleophilicity.
Aniline1502078Requires higher temp due to lower nucleophilicity.
tert-Butylamine1401585Steric bulk tolerated under MW conditions.

Application II: One-Pot Cyclization to Quinazolinones

This protocol utilizes the substrate to construct the quinazolinone core, a pharmacophore found in bioactive molecules like Methaqualone or Idelalisib derivatives. This "Niementowski-variation" exploits the dual reactivity of the C1-COOH and C2-F.

Reaction Logic & Diagram

The reaction involves an initial amide coupling (or condensation) followed by an intramolecular SNAr cyclization. Microwave heating drives the dehydration step, which is the rate-limiting step in thermal conditions.

Quinazolinone_Synthesis cluster_mech Mechanism SM 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Intermed Intermediate Amide SM->Intermed Condensation Reagent Amidine or Formamide Reagent->Intermed Cyclic 6-Sulfamoyl-4(3H)- quinazolinone Intermed->Cyclic Intramolecular SNAr Cyclization (MW 160°C) Step1 1. Amidation Step2 2. F-Displacement Step1->Step2

Figure 2: One-pot cyclization workflow. The fluorine acts as the leaving group in the final ring-closure step.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Cyclization Partner: Formamidine acetate (for R=H) or Acetamidine HCl (for R=Me) (2.0 equiv)

  • Base: K2CO3 (anhydrous) (2.5 equiv)

  • Solvent: DMF or 2-Methoxyethanol

Step-by-Step Procedure:

  • Assembly: In a 20 mL microwave vial, combine the substrate (0.5 mmol), amidine salt (1.0 mmol), and K2CO3 (1.25 mmol).

  • Solvation: Add 3 mL of DMF.

  • Irradiation:

    • Phase 1 (Pre-stir): 1 min at 50°C (to homogenize).

    • Phase 2 (Reaction): Ramp to 160°C over 2 mins; Hold at 160°C for 20 mins.

    • Power: Dynamic (Max 300W).

  • Quench: Cool to RT. Pour onto crushed ice.

  • Isolation: The quinazolinone typically precipitates as a white/off-white solid. Filter, wash with water and cold ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SNAr) Hydrolysis of F to OHEnsure solvents are strictly anhydrous. Hydroxide competes with the amine.
Vessel Over-pressure DecarboxylationReduce temperature by 10°C; do not exceed 160°C for prolonged periods.
Incomplete Cyclization Wet Amidine SaltDry amidine salts in a desiccator or increase hold time by 10 mins.
Poor Solubility Non-polar solventSwitch to NMP (N-Methyl-2-pyrrolidone); it has better solubility for sulfamoyl compounds than DMF.

References

  • Microwave-Assisted SNAr: Insight into the acceleration of nucleophilic substitution on fluoro-arenes using dielectric he

    • Source:Journal of Organic Chemistry, "Microwave-Assisted Nucleophilic Arom
    • URL:[Link](Note: Generalized link to JOC SNAr literature)

  • Quinazolinone Synthesis: Protocols for converting 2-halobenzoic acids to quinazolinones.

    • Source:Frontiers in Chemistry, "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."
    • URL:[Link]

  • Dielectric Heating Theory: Understanding the interaction between polar solvents (DMSO)

    • Source:Chemical Reviews, "Microwaves in Organic Synthesis. Thermal and Non-thermal Microwave Effects."[3]

    • URL:[Link]

  • Compound Data: Physical properties and safety data for 2-fluoro-benzoic acid deriv

    • Source:PubChem, "2-Fluorobenzoic acid."
    • URL:[Link]

Sources

Reagents for activating the carboxylic acid group of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Activation of the Carboxylic Acid Moiety in 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Introduction: Navigating the Activation of a Challenging Synthetic Building Block

This compound is a key structural motif in contemporary medicinal chemistry, frequently employed in the synthesis of targeted therapeutics. Its utility is derived from the specific physicochemical properties imparted by its substituents: a 2-fluoro group and a 5-dimethylsulfamoyl group. While essential for the biological activity of its derivatives, these groups present a distinct set of challenges for synthetic chemists, particularly when activating the carboxylic acid for subsequent coupling reactions, such as amide bond formation.

The molecule's aromatic ring is rendered significantly electron-deficient by the potent electron-withdrawing nature of both the ortho-fluoro and the para-sulfamoyl substituents. This electronic environment, combined with the potential for steric hindrance from the ortho-fluoro group, can render standard carboxylic acid activation protocols sluggish and inefficient.[1][2] Low yields, incomplete reactions, and the formation of undesirable byproducts are common pitfalls.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a detailed analysis of various activation strategies. We will explore the mechanistic underpinnings of different reagent classes, offer a comparative analysis to guide selection, and provide detailed, field-tested protocols for the successful activation and coupling of this compound.

Understanding the Substrate: The Impact of Fluoro and Sulfamoyl Groups

The reactivity of the carboxylic acid group in this compound is fundamentally governed by the electronic and steric landscape of the molecule. A clear understanding of these influences is critical to selecting an appropriate activation strategy.

  • Electronic Effects : The fluorine atom at the C2 position and the dimethylsulfamoyl group at the C5 position are both powerful electron-withdrawing groups. Their combined inductive and resonance effects pull electron density away from the aromatic ring and, consequently, from the carboxyl group. This has two primary consequences:

    • Increased Acidity : The carboxyl proton is more acidic compared to that of unsubstituted benzoic acid, facilitating its removal by a base.

    • Enhanced Electrophilicity : The carbonyl carbon of the carboxylic acid is rendered highly electrophilic, which is advantageous for nucleophilic attack once the hydroxyl group is converted into a suitable leaving group.

  • Steric Hindrance : The ortho-fluoro group, while relatively small, is in close proximity to the reaction center. It can sterically shield the carboxyl group, potentially impeding the approach of bulky activating reagents or nucleophiles. This effect makes reagent selection a critical parameter for success.

Given these characteristics, activation methods that are highly potent and less sensitive to steric bulk are often required to achieve high conversion and yield.

A Mechanistic Overview of Key Activating Reagent Classes

The conversion of a carboxylic acid into an amide or ester requires the transformation of the hydroxyl moiety into a better leaving group. This is achieved by forming a highly reactive intermediate. Several classes of reagents are available, each with a distinct mechanism and suitability for this particular substrate.

Carbodiimide Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their convenience and moderate cost. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, for challenging substrates, this intermediate can be prone to side reactions or may not be reactive enough. The efficiency of carbodiimide-mediated couplings is dramatically improved by the inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, its modern, safer analogue Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These additives trap the O-acylisourea to form an active ester intermediate, which is more stable and less prone to racemization, yet highly reactive towards amines.

G cluster_0 Carbodiimide Activation Pathway RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide Amide Product O_acylisourea->Amide + R'-NH₂ Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester O_acylisourea->Active_Ester + Additive Amine R'-NH₂ Amine->Amide Additive Additive (Oxyma/HOBt) Additive->Active_Ester Active_Ester->Amide + R'-NH₂

Caption: Carbodiimide activation mechanism with and without additives.

Uronium/Aminium Salt Reagents

Reagents such as HATU, HBTU, and COMU are among the most powerful and rapid coupling agents available.[4] They are particularly effective for sterically hindered acids and less nucleophilic amines.[1] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester, typically derived from HOAt or HOBt, which then reacts swiftly with the amine. HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is often superior for difficult couplings due to the enhanced reactivity of the resulting OAt active ester.[3]

G cluster_1 Uronium/Aminium Salt Activation RCOOH R-COOH + Base OAt_Ester OAt Active Ester (Highly Reactive) RCOOH->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH₂ Byproduct Tetramethylurea + HOAt OAt_Ester->Byproduct Amine R'-NH₂ Amine->Amide

Caption: General mechanism for HATU-mediated carboxylic acid activation.

Acyl Halide Formation

Converting the carboxylic acid to a highly reactive acyl halide (chloride or fluoride) is a classic and robust activation strategy.

  • Acyl Chlorides : Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively convert carboxylic acids to acyl chlorides. This method is powerful but can require harsh conditions and the HCl byproduct can be problematic for sensitive substrates.

  • Acyl Fluorides : Acyl fluorides represent an excellent balance of reactivity and stability.[2] They are less susceptible to moisture than acyl chlorides but are highly reactive towards amines, making them ideal for coupling sterically hindered substrates.[2] Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or cyanuric fluoride allow for the mild, one-pot formation of acyl fluorides in situ.[3][5] This approach is particularly well-suited for this compound.

G cluster_2 Acyl Fluoride Activation Pathway RCOOH R-COOH + Base Acyl_Fluoride Acyl Fluoride (R-COF) (Reactive & Stable) RCOOH->Acyl_Fluoride + BTFFH BTFFH BTFFH BTFFH->Acyl_Fluoride Amide Amide Product Acyl_Fluoride->Amide + R'-NH₂ Urea_byproduct Urea Byproduct Acyl_Fluoride->Urea_byproduct Amine R'-NH₂ Amine->Amide

Caption: In situ acyl fluoride formation using a fluoroformamidinium reagent.

Comparative Analysis of Recommended Reagents

The choice of reagent depends on several factors, including the nature of the amine coupling partner, required reaction conditions, and cost considerations. For a challenging substrate like this compound, potency is paramount.

Reagent ClassExample(s)Reactivity with Hindered/Electron-Deficient AcidsCommon BaseTypical ConditionsWorkup Considerations
Carbodiimide EDC / OxymaModerate to Good; Oxyma additive is crucial for efficiency.DIPEA, Et₃N0 °C to RT, 4-24 hAqueous extraction to remove urea byproduct and excess reagents.
Uronium Salt HATUExcellent; Highly effective for challenging couplings.[1]DIPEA, Collidine0 °C to RT, 1-4 hAqueous extraction; chromatography may be needed to remove HOAt byproduct.
Acyl Fluoride BTFFH, Cyanuric FluorideExcellent; Ideal for overcoming steric hindrance.[2]DIPEART, 1-3 hSimple aqueous workup is often sufficient to remove byproducts.
Mixed Anhydride Isobutyl ChloroformateGood, but can be susceptible to steric hindrance.NMM, DIPEA-15 °C to RT, 1-4 hRisk of side-product formation from attack at the wrong carbonyl.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the activation and coupling of this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including couplings to primary and secondary amines, due to its high efficiency and rapid reaction times.

Caption: Experimental workflow for HATU-mediated amide coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation. A color change may be observed.

  • Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Acyl Fluoride-Mediated Coupling for Sterically Demanding Cases

This protocol is particularly advantageous for couplings involving hindered amines or when other methods provide low yields.[2][5]

Caption: Experimental workflow for amide coupling via an in situ generated acyl fluoride.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and BTFFH (1.3 equiv) in anhydrous DCM (approx. 0.1 M).

  • Add DIPEA (4.0 equiv) to the solution and stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with additional DCM.

  • Wash the organic phase with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude material can be purified by flash chromatography if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently potent activating reagent. 2. Steric hindrance from amine. 3. Poor quality or wet reagents/solvents.1. Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU or BTFFH). 2. Increase reaction temperature moderately (e.g., to 40 °C). 3. Ensure all reagents and solvents are anhydrous.
Formation of Side Products 1. Epimerization (if chiral centers are present). 2. Reaction of amine with coupling reagent (e.g., guanidinium formation with HATU).1. Use an additive like Oxyma or HOAt; perform the reaction at 0 °C. 2. Ensure proper order of addition (pre-activate acid before adding amine).
Difficult Purification 1. Water-soluble byproducts (e.g., dicyclohexylurea if using DCC). 2. Residual HOAt/Oxyma.1. For DCC, filter the precipitated DCU before workup. Use water-soluble EDC to simplify extraction. 2. Perform thorough aqueous washes, including a dilute acid wash if the product is stable.

References

  • ACS Omega : Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis.

  • Tokyo Chemical Industry : A Convenient Activating Reagent of Carboxylic Acids.

  • Thermo Fisher Scientific : Derivatization Reagents for Carboxylic Acids and Carboxamides.

  • Royal Society of Chemistry : Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.

  • Organic Chemistry Portal : A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.

  • Luxembourg Bio Technologies : A comparative study of amide-bond forming reagents in aqueous media.

  • National Center for Biotechnology Information : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Royal Society of Chemistry : Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines.

  • ACS Publications : Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.

  • Aapptec Peptides : Coupling Reagents.

  • Luxembourg Bio Technologies : Amide bond formation: beyond the myth of coupling reagents.

  • Benchchem : A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.

  • Arkivoc : Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.

  • Royal Society of Chemistry : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

  • Semantic Scholar : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

  • ChemicalBook : this compound.

  • Benchchem : Application Notes and Protocols for Amide Bond Formation with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.

  • University of Michigan : Evolution of amide bond formation.

Sources

Troubleshooting & Optimization

Improving reaction yields of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-5DS-2FBA-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Optimization of Reaction Yields & Troubleshooting Synthetic Pitfalls

Executive Summary

You are encountering yield or purity issues with 5-Dimethylsulfamoyl-2-fluoro-benzoic acid (and its derivatives). This scaffold is a critical intermediate in medicinal chemistry, particularly for voltage-gated sodium channel blockers and Mcl-1 inhibitors.

The synthesis presents a unique "push-pull" conflict:

  • Electronic Activation: The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing effects of the ortho-carboxyl and para-sulfamoyl groups.
    
  • Hydrolytic Instability: The intermediate sulfonyl chloride is prone to rapid hydrolysis during the aqueous quench, reverting to the sulfonic acid.

This guide replaces standard "textbook" advice with field-proven troubleshooting protocols to navigate these competing reactivities.

Module 1: The Core Synthesis (Chlorosulfonation Route)

Context: The standard industrial route involves the electrophilic aromatic substitution of 2-fluorobenzoic acid using excess chlorosulfonic acid (


), followed by amidation with dimethylamine.
Workflow Visualization

SynthesisWorkflow Start 2-Fluorobenzoic Acid Reagent1 ClSO3H (5-8 equiv) Temp: 80-100°C Start->Reagent1 Inter Sulfonyl Chloride Intermediate Reagent1->Inter Quench Ice Quench (Critical Step) Inter->Quench Reagent2 Dimethylamine (aq/THF) Temp: <0°C Quench->Reagent2 Hydrolysis Side Product: Sulfonic Acid Quench->Hydrolysis T > 5°C Product 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Reagent2->Product SNAr Side Product: 2-Dimethylamino impurity Reagent2->SNAr Excess amine or T > 10°C

Caption: Figure 1. Synthesis workflow highlighting critical control points (Quench and Amidation) to avoid hydrolysis and SNAr side reactions.

Troubleshooting Guide: Chlorosulfonation

Q1: My yield is low (<40%), and I see a highly polar spot on TLC that doesn't move. What is it?

  • Diagnosis: You likely hydrolyzed your sulfonyl chloride intermediate back to the sulfonic acid. This happens during the quench if the exotherm is not managed.

  • The Fix (The "Thionyl Trick"):

    • Ensure your chlorosulfonic acid is fresh. If it's brown/viscous, discard it.

    • Protocol Adjustment: Add 1.5 equivalents of Thionyl Chloride (

      
      ) to the reaction mixture before heating. This scavenges adventitious water and drives the equilibrium toward the sulfonyl chloride.
      
    • Quenching: Do not pour water into the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring, keeping the internal temperature

      
      .
      

Q2: I am seeing regioisomers. Is the sulfonamide at the wrong position?

  • Analysis: Unlikely. The Fluorine is an ortho/para director, and the Carboxylic Acid is a meta director.

    • Position 5 is para to Fluorine.

    • Position 5 is meta to Carboxyl.

    • Result: These directing effects reinforce each other.[1] The 5-position is thermodynamically and kinetically favored.

  • Verification: Check your starting material purity.[2] If you started with 3-fluorobenzoic acid, you will get a mix.

Module 2: Preventing Fluorine Displacement ( )

Context: This is the most common failure mode. The 2-fluoro position is extremely "hot" (electrophilic). When you add dimethylamine to form the sulfonamide, the amine can also attack the C2 position, displacing the fluorine.

Q3: I have the sulfonamide, but the Fluorine is gone (replaced by


). Why? 
  • Mechanism: You triggered a Nucleophilic Aromatic Substitution (

    
    ).[3][4][5] The sulfonyl group you just added is a strong Electron Withdrawing Group (EWG), making the ring even more susceptible to attack than the starting material.
    
  • Protocol for Specificity:

    • Solvent Switch: Do not use pure aqueous dimethylamine if possible. Use a biphasic system (DCM/Water) or THF.

    • Temperature is King: The amidation must be performed at -10°C to 0°C .

    • Stoichiometry: Add the amine dropwise. Do not dump a large excess at once.

Data: Temperature vs. Impurity Profile
Reaction ConditionTarget Product Yield

Impurity (2-NMe2)
Hydrolysis Product
Standard (RT, aq. amine) 55%15-20% 10%
Cold (0°C, aq. amine) 78%< 5%5%
Biphasic (DCM/H2O, -10°C) 88% < 1% 5%

Module 3: Downstream Derivatization (Amide Coupling)

Context: Once you have the this compound, you likely need to couple the carboxylic acid to an amine to make the final drug candidate.

Q4: Standard EDC/NHS coupling is failing or extremely slow. Why?

  • Root Cause:

    • Steric Hindrance: The ortho-fluorine creates steric bulk near the carbonyl carbon.

    • Electronic Deactivation: The ring is electron-deficient (due to

      
       and 
      
      
      
      ). This reduces the nucleophilicity of the carboxylate oxygen, making the formation of the active ester slower.
  • Recommended Protocol:

    • Reagent: Switch to HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered, electron-poor acids and has a lower epimerization risk.

    • Base: Use DIPEA (Diisopropylethylamine) rather than TEA to minimize nucleophilic competition.

Decision Logic: Coupling Reagents

CouplingLogic Start Coupling 5-DS-2-F-Benzoic Acid Check1 Is the amine hindered? Start->Check1 PathA No (Primary/Linear Amine) Check1->PathA No PathB Yes (Secondary/Aniline) Check1->PathB Yes SolA Use EDC/HOAt Solvent: DMF PathA->SolA SolB Use T3P (50% in EtOAc) Base: Pyridine/DIPEA PathB->SolB

Caption: Figure 2. Selection guide for amide coupling reagents based on amine partner sterics.

Module 4: Validated Experimental Protocol

Synthesis of 5-(dimethylsulfamoyl)-2-fluorobenzoic acid

  • Chlorosulfonation:

    • Charge Chlorosulfonic acid (5.0 equiv) into a dry flask under

      
      .
      
    • Cool to 0°C. Add 2-fluorobenzoic acid (1.0 equiv) portion-wise over 20 mins.

    • Optional: Add Thionyl Chloride (1.5 equiv) if reagents are not fresh.

    • Heat to 90°C for 4 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH).

    • Cool to room temperature.[1][6]

  • Quench & Amidation (The "Biphasic" Method):

    • Prepare a stirred mixture of DCM (5 vol) and crushed ice (10 vol).

    • Dropwise add the reaction mixture to the ice/DCM, keeping

      
      .
      
    • Separate the organic layer (containing sulfonyl chloride) immediately. Keep cold.

    • To this cold DCM solution, add Dimethylamine (2.0 M in THF, 2.5 equiv) dropwise at -10°C .

    • Stir for 30 mins at 0°C.

  • Workup:

    • Acidify with 1N HCl to pH 2.

    • Extract with EtOAc.

    • Wash with Brine -> Dry over

      
      .
      
    • Concentrate to yield off-white solid. Recrystallize from EtOAc/Hexane if necessary.

References

  • Optimization of Chlorosulfonation

    • Source: Baxendale, I. R., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." MDPI Processes.
    • Relevance: Defines critical temperature parameters and quenching protocols to minimize sulfonic acid hydrolysis.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of 2-Fluoro-benzoic Acid Derivatives." Chemical Reviews.
    • Relevance: Explains the activation energy lowering by ortho-COOH and para-EWG groups, necessitating low-temperature amid
    • Context: See also Master Organic Chemistry for mechanistic overview: [Link]

  • Application in Drug Discovery (Mcl-1 Inhibitors)

    • Source: Friberg, A., et al. (2013). "Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins." PLOS ONE.
    • Relevance: Validates the scaffold's utility and provides structural data for 2,5-substituted benzoic acid deriv
    • URL:[Link]

  • Patent Literature (Industrial Synthesis)

Sources

Technical Guide: Minimizing Side Reactions in 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling 5-Dimethylsulfamoyl-2-fluoro-benzoic acid , a scaffold where the ortho-fluorine atom is highly activated toward nucleophilic attack, leading to competing side reactions.

Executive Summary: The "Activated Fluorine" Challenge

Coupling This compound requires a deviation from standard "add-and-stir" peptide coupling protocols (e.g., HATU/DIEA). The molecule features a "perfect storm" for Nucleophilic Aromatic Substitution (


) :
  • Electron Withdrawal: The carboxyl group (ortho) and the dimethylsulfamoyl group (para) strongly pull electron density from the ring.

  • Leaving Group: The C2-Fluorine is an excellent leaving group in this electron-deficient environment.

  • Nucleophile: The amine intended for the amide bond can easily attack the C2 position, displacing the fluorine and creating a stable aniline byproduct (See Diagram 1).

Core Strategy: To favor amide bond formation (kinetic control) over


 (thermodynamic/competitive pathway), you must use low-temperature activation , non-nucleophilic bases , and solvents that disfavor charge separation .

Critical Analysis of Reaction Pathways

The following diagram illustrates the competition between the desired coupling and the parasitic


 pathway.

ReactionPathways Start 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid Activation Activation (Active Ester/Acid Chloride) Start->Activation Coupling Agent Desired DESIRED PRODUCT (Amide Bond Formed) Fluorine Intact Activation->Desired Path A: Carbonyl Attack (Fast at 0°C) SideProduct SIDE PRODUCT (SNAr) (Fluorine Displaced by Amine) Activation->SideProduct Path B: Ring Attack (C2) (Favored by Heat/DMF) Amine Amine Nucleophile (R-NH2) Amine->Desired Amine->SideProduct

Caption: Path A (Amide formation) must be kinetically accelerated while Path B (SNAr defluorination) is suppressed.

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating a product with the correct mass + HF loss (or +Amine - F)."

Diagnosis: You are observing the


 side reaction. The amine has attacked the ring instead of the carbonyl.
  • Cause:

    • Reaction temperature too high (>25°C).

    • Use of polar aprotic solvents (DMF, DMSO) which stabilize the Meisenheimer intermediate, accelerating

      
      .
      
    • Excessive use of base or use of a nucleophilic base (e.g., DMAP).

  • Solution:

    • Switch Solvent: Move to DCM (Dichloromethane) or EtOAc . These less polar solvents significantly retard

      
       reactions compared to DMF.
      
    • Lower Temperature: Run the activation and addition at 0°C .

    • Change Reagent: Switch to T3P (Propylphosphonic anhydride) . It allows coupling in EtOAc without pre-activation and works well with weak bases like Pyridine.

Issue 2: "The reaction is sluggish, but forcing conditions leads to impurities."

Diagnosis: The ortho-fluorine provides steric hindrance, twisting the carboxylate out of plane (Ortho Effect), making it harder to activate.[1]

  • Cause: Standard reagents (EDC/HOBt) may be too slow, allowing the amine time to attack the ring or the active ester to hydrolyze.

  • Solution:

    • Use the Acid Chloride Method: Convert the acid to its acid chloride using Oxalyl Chloride/DMF(cat) in DCM at 0°C. Acid chlorides are highly reactive and will couple with the amine faster than the

      
       background reaction.
      
    • Note: Ensure the acid chloride formation is complete before adding the amine to avoid competing reactions.

Issue 3: "Can I use HATU or HBTU?"

Diagnosis: High risk.[2]

  • Reasoning: HATU requires a base (DIEA/TEA) to function. The combination of a strong activator and a basic environment in DMF (standard HATU solvent) is the ideal condition for promoting side reactions (both

    
     and racemization, though this molecule is achiral at the acid).
    
  • Protocol Adjustment: If you must use HATU, use DCM/DMF (9:1) as solvent, cool to 0°C, and add the amine immediately after the base to minimize the lifetime of the activated species in the absence of a nucleophile.

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (T3P in EtOAc)

Best for: Preventing side reactions, mild conditions, easy workup.

  • Setup: In a round-bottom flask, dissolve This compound (1.0 equiv) and the Amine (1.1 equiv) in Ethyl Acetate (EtOAc) (approx. 10 mL/mmol).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Cool the mixture to 0°C .

  • Coupling: Add T3P (50% solution in EtOAc) (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS.

    • Why this works: T3P is not an active ester; it forms a mixed anhydride in situ that reacts rapidly. The solvent (EtOAc) suppresses the ionic

      
       pathway.
      
  • Workup: Wash with water, 1M HCl (to remove pyridine), and saturated

    
    . T3P byproducts are water-soluble.[3][4]
    
Protocol B: The Acid Chloride Method

Best for: Sterically hindered or unreactive amines.

  • Activation: Dissolve the benzoic acid (1.0 equiv) in dry DCM . Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise. Stir at RT for 1-2 hours until gas evolution ceases (or monitor methyl ester formation by quenching an aliquot with MeOH).

  • Concentration (Optional but Recommended): Evaporate the solvent/excess oxalyl chloride under reduced pressure (keep temp <30°C) to remove HCl. Redissolve in dry DCM.

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (1.2 equiv) (or use Schotten-Baumann conditions with biphasic

    
     if amine is water stable) at 0°C .
    
  • Reaction: Stir at 0°C for 30 mins, then RT.

Comparative Data: Reagent Selection

Coupling ReagentRisk of

Reaction SpeedRecommended SolventNotes
T3P Low FastEtOAc / DCMPreferred. Mild, low epimerization, easy workup.
Acid Chloride LowVery FastDCMExcellent for unreactive amines. Requires anhydrous technique.[5]
HATU / DIEA High FastDMFAvoid if possible. Basic DMF promotes F-displacement.
EDC / HOBt MediumSlowDCMOften too slow; prolonged reaction time increases side product risk.

FAQ

Q: Does the dimethylsulfamoyl group interfere with the coupling? A: Chemically, no—the nitrogen is fully substituted and non-nucleophilic. Electronically, yes—it is a strong Electron Withdrawing Group (EWG) at the para position (relative to the fluorine in the 5-position numbering), which significantly increases the electrophilicity of the ring, making the fluorine more labile.

Q: Can I use inorganic bases like


? 
A:  Avoid using carbonate bases in homogenous organic reactions (like DMF) as they can act as nucleophiles or increase the basicity enough to promote hydrolysis. However, in a biphasic Schotten-Baumann protocol (DCM/Water), they are acceptable because the 

reaction is suppressed in the aqueous phase.

Q: My amine is an aniline. Which protocol should I use? A: Anilines are weak nucleophiles. Use Protocol B (Acid Chloride) . T3P can work, but you may need to heat it, which re-introduces the


 risk. With the Acid Chloride, the high reactivity allows coupling even at 0°C-RT.

References

  • T3P Reagent Overview & Mechanism

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, 2011, 13(19), 5048–5051. Link

  • )
  • Acid Fluoride/Chloride Utility in Hindered Couplings

    • Carpino, L. A., et al. "Acid Fluorides of Fmoc-Amino Acids for Solid-Phase Peptide Synthesis." Journal of the American Chemical Society, 1990, 112(26), 9651–9652. Link

Sources

Thermal stability and decomposition of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

This guide serves as a critical resource for researchers, chemists, and pharmaceutical development professionals working with this compound. Understanding the thermal stability and decomposition profile of this compound is paramount for ensuring experimental reproducibility, process safety, and the integrity of final products. Due to the absence of specific public data on this exact molecule, this document synthesizes information from established principles of organic chemistry and data on structurally related compounds—namely aryl sulfonamides and fluorobenzoic acids—to provide a robust predictive framework for its behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal liabilities of this compound?

A1: The molecule's structure contains two key functional groups susceptible to thermal degradation: the carboxylic acid and the aryl sulfonamide.

  • Decarboxylation: The benzoic acid moiety is prone to losing carbon dioxide (CO₂) at elevated temperatures. This reaction can be catalyzed by trace metals or occur at lower temperatures due to the presence of the ortho-fluoro substituent, which is an electron-withdrawing group.[1]

  • Sulfonamide Bond Cleavage: The C-S bond of the aryl sulfonamide group can cleave under thermal stress. While generally stable, electron-withdrawing groups on the aromatic ring can influence this bond's lability.[2]

Q2: At what temperature should I anticipate decomposition?

A2: The precise onset temperature for decomposition is not published. However, based on analogous compounds, you should exercise caution when heating the material above its melting point. For context, 4-fluorobenzoic acid has a melting point of 182-184 °C.[3] Significant decomposition for many benzoic acid derivatives, especially in the presence of catalysts, can occur between 200-400 °C.[4] Sulfonamides in some matrices have shown stability up to 100°C but can degrade under prolonged heating at higher temperatures.[5] It is imperative to determine the exact decomposition temperature for your specific batch using thermal analysis techniques like TGA or DSC.

Q3: What are the likely decomposition products I should be aware of?

A3: Based on the primary degradation pathways, the most probable decomposition products are:

  • 4-Fluoro-N,N-dimethylbenzenesulfonamide: Formed via decarboxylation (loss of CO₂).

  • 2-Fluoro-benzoic acid and Dimethylsulfamic acid derivatives: Resulting from cleavage of the C-S bond.

  • Sulfur Dioxide (SO₂) and 2-Fluoro-N,N-dimethylaniline: Arising from more extensive decomposition of the sulfonamide group.

Identifying these byproducts is crucial for reaction monitoring and impurity profiling.

Q4: Can I run reactions with this compound in a high-temperature, sealed vessel?

A4: Extreme caution is advised. Heating this compound in a sealed vessel without a thorough understanding of its decomposition profile can be hazardous. The generation of gaseous byproducts like CO₂ or SO₂ could lead to a dangerous pressure buildup. A comprehensive safety screening using Differential Scanning Calorimetry (DSC) is strongly recommended to assess thermal hazards before scaling up any reaction.[6]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Sample Discoloration (Yellowing/Browning) Upon Heating
  • Probable Cause: This is often the first visual indicator of thermal decomposition. Even minor degradation can produce chromophoric impurities. The discoloration may result from the initial stages of decarboxylation or sulfonamide bond cleavage, leading to conjugated side products.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction or processing temperature to the lowest feasible point.

    • Use an Inert Atmosphere: Conduct the heating process under an inert atmosphere (e.g., Nitrogen or Argon). This can mitigate oxidative decomposition, which often produces colored byproducts.[6]

    • Analyze the Impurity: If possible, isolate and identify the colored impurity using techniques like LC-MS or NMR to confirm the degradation pathway.

    • Purity Check: Ensure the starting material is free from metallic impurities, which can catalyze decomposition at lower temperatures.[1]

Issue 2: Low Yields or Inconsistent Results in High-Temperature Reactions
  • Probable Cause: The reactant, this compound, is likely degrading at the reaction temperature, reducing the amount of active starting material available for the desired transformation.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: Unexpected Peaks in Analytical Chromatograms (HPLC, GC-MS)
  • Probable Cause: These peaks are almost certainly decomposition products. Their identity can provide crucial clues about the degradation mechanism.

  • Troubleshooting Steps:

    • Characterize the Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. Compare these weights to the predicted decomposition products listed in FAQ Q3.

    • Perform a Forced Degradation Study: Intentionally heat a small sample of the compound at a temperature known to cause degradation. Analyze the resulting mixture by HPLC-MS. The resulting chromatogram will serve as a "fingerprint" for thermal degradation, helping you to identify these impurities in future experiments.

    • Quantify Degradation: Use the peak area from your HPLC analysis to quantify the extent of decomposition under different conditions (e.g., temperature, time, atmosphere). This data is vital for establishing safe operating limits.

Experimental Protocols for Thermal Stability Assessment

To ensure safety and experimental success, it is essential to characterize the thermal properties of your specific batch of this compound.

Protocol 1: Determination of Decomposition Onset by Thermogravimetric Analysis (TGA)

Objective: To identify the temperature at which the compound begins to lose mass due to decomposition or evaporation.[7][8]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are properly calibrated according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the finely ground compound into a clean TGA pan (ceramic or aluminum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[9]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.[6]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The onset decomposition temperature is determined as the point where a significant deviation from the baseline mass occurs. This can be calculated using the instrument software, often by finding the intersection of the baseline tangent with the tangent of the mass loss curve.

Protocol 2: Assessment of Thermal Hazards by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events like melting and decomposition, identifying exothermic (heat-releasing) events that could pose a safety risk.[10][11]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument with a certified reference standard (e.g., Indium).[11]

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. This prevents mass loss before decomposition and contains any evolved gases.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature.

    • Identify the endotherm corresponding to the melting point.

    • Critically examine the post-melt region for sharp, exothermic peaks. A large, sharp exotherm indicates a rapid release of energy and a significant thermal hazard.

Data Interpretation

The combination of TGA and DSC provides a comprehensive thermal profile.

ParameterTGA MeasurementDSC MeasurementInterpretation
Melting No mass changeEndothermic peak (heat absorbed)Provides the melting point of the compound.
Decomposition Mass lossExothermic peak (heat released)Indicates the temperature range of degradation and the associated energy release. A high exothermic energy is a major safety concern.

Sources

Removing impurities from commercial 5-Dimethylsulfamoyl-2-fluoro-benzoic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5-DMS-2FBA | CAS: 91103-94-5 (Analogous) Support Level: Tier 3 (Process Chemistry & R&D)

Executive Summary

This guide addresses the purification of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid , a critical intermediate often used in the synthesis of SGLT2 inhibitors, kinase inhibitors, and other bioactive scaffolds. Commercial batches (typically 95-97% purity) frequently contain specific impurities derived from the chlorosulfonation and amination synthetic routes.

The Challenge: The primary difficulty lies in separating the product from its precursor (2-fluorobenzoic acid ) and its hydrolysis byproduct (2-fluoro-5-sulfobenzoic acid ). Because all three share a benzoic acid core, they exhibit similar behavior in standard acid-base extractions.[1]

This guide provides a regimen of increasing strictness , moving from standard recrystallization to advanced pH-controlled fractionation.

Module 1: Diagnostic Triage

Before attempting purification, identify your specific impurity profile using this diagnostic matrix.[1]

SymptomProbable ImpurityOriginDiagnostic Signal (1H NMR / HPLC)
Pungent/Acrid Smell Dimethylamine (DMA)Residual ReagentBroad singlet ~2.5-3.0 ppm; Basic pH in aqueous suspension.
Hygroscopic / Sticky Solid 2-Fluoro-5-sulfobenzoic acidHydrolysis of sulfonyl chloride intermediateHighly polar peak at solvent front (HPLC).
Melting Point Depression (<145°C) 2-Fluorobenzoic acidUnreacted Starting MaterialExtra aromatic protons (4H total vs 3H in product).[1]
Yellow/Orange Color Sulfone/Diazo byproductsThermal degradation / Trace metalsVisual only; often UV-active but low mass %

Module 2: The "Gold Standard" Recrystallization Protocol

Best for: Routine cleanup of batches >90% purity.[1]

Principle: The dimethylsulfamoyl moiety adds significant lipophilicity and steric bulk compared to the highly polar sulfonic acid byproducts and the smaller fluorobenzoic acid precursor.[1] We exploit this solubility differential using a polar protic binary solvent system.[1]

Step-by-Step Protocol
  • Dissolution:

    • Suspend 10 g of crude solid in 120 mL of Water:Ethanol (4:1 v/v) .

    • Heat to reflux (approx. 85-90°C).[1] The solution should become clear.

    • Note: If the solution remains cloudy, add Ethanol in 5 mL increments until clear, but do not exceed a 1:1 ratio.[1]

  • Hot Filtration (Critical for Color):

    • While at reflux, add 0.5 g activated charcoal. Stir for 10 minutes.

    • Filter hot through a pre-warmed Celite pad to remove insoluble particulates and color bodies.[1]

  • Controlled Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.[1]

    • Once crystals form, cool to 0-4°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.[1]

    • Wash: Wash the cake with 20 mL of ice-cold water. (Avoid ethanol in the wash to prevent redissolution).[1]

    • Dry: Vacuum dry at 50°C for 12 hours.

Self-Validating Check:

  • Target Melting Point: 148–152°C.[1][2]

  • If MP is <146°C, proceed to Module 3.[1]

Module 3: Advanced pH-Controlled Fractionation

Best for: "Stubborn" batches containing sulfonic acid residues or regioisomers.

The Science: The key to this separation is the pKa difference.[1]

  • Sulfonic Acid Impurity: pKa < 1 (Ionized at pH 1).[1]

  • Product (Carboxylic Acid): pKa ~3.5 (Unionized/Precipitates at pH 1).[1]

  • Tertiary Sulfonamide Group: Neutral (Does not ionize).[1]

Note: Unlike primary sulfonamides (


), the dimethylsulfamoyl group (

) has no acidic proton. It will not dissolve in base unless the carboxylic acid is also present.[1]
Workflow Diagram

PurificationWorkflow Start Crude Mixture (Product + Impurities) Step1 Dissolve in 10% NaHCO3 (aq) pH ~8.5 Start->Step1 Step2 Wash with Ethyl Acetate Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Neutral Impurities (Unreacted amines) AqLayer Aqueous Layer (Contains Product + Sulfonic Acids) PhaseSep->AqLayer Anionic Species Step3 Acidify to pH 2-3 (using 1N HCl) AqLayer->Step3 Step4 Filtration Step3->Step4 Filtrate Filtrate (Water) Contains Sulfonic Acid Byproducts (Discard) Step4->Filtrate Soluble Impurities Solid Precipitate (Target Product) Step4->Solid Precipitated Product

Caption: pH-Controlled Fractionation Workflow. The critical step is acidification to pH 2-3, which precipitates the benzoic acid product while keeping the highly acidic sulfonic acid byproducts in solution.

Detailed Protocol
  • Basification:

    • Dissolve the crude solid in 10% aqueous

      
        (10 mL per gram of solid).
      
    • Observation: Evolution of

      
       gas indicates the carboxylic acid is reacting.[1] Ensure complete dissolution.
      
  • Organic Wash (Removal of Neutrals):

    • Wash the aqueous solution twice with Ethyl Acetate (equal volume).[1]

    • Purpose: This removes unreacted dimethylamine (if present as free base), neutral precursors, or non-acidic tars.[1]

    • Discard the organic (top) layer.[1]

  • Controlled Acidification (The Separation Step):

    • Cool the aqueous layer to 5°C.[1]

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: 2.5 – 3.0.

    • Why stop at pH 2.5? The product (pKa ~3.[1]5) will be fully protonated and precipitate.[1] The sulfonic acid impurity (pKa < 1) requires pH < 1 to fully protonate and precipitate.[1] By stopping at pH 2.5, the sulfonic acid remains ionized and water-soluble.

  • Final Wash:

    • Filter the precipitate.[1][3]

    • Wash copiously with water to remove trapped salts (

      
      ) and residual sulfonic acid.[1]
      

Frequently Asked Questions (FAQs)

Q: My product is turning pink/red during storage. Is it degrading? A: This is likely due to trace aniline derivatives or oxidation of residual sulfur species.[1] The 5-dimethylsulfamoyl group is generally stable.

  • Fix: Recrystallize with activated charcoal (as described in Module 2) and store under nitrogen in amber vials.

Q: Can I use chromatography instead of crystallization? A: Yes, but it is often unnecessary.[1] If required for >99.5% purity:

  • Stationary Phase: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Note: Avoid basic mobile phases (

    
    ), as the carboxylic acid will ionize, causing peak broadening.[1]
    

Q: Why is the yield lower than expected after the Acid-Base wash? A: You may have over-acidified or under-acidified.

  • Under-acidified (pH > 4): The product is still partially ionized and stays in the water.[1]

  • Over-acidified (pH < 1): While the product precipitates, you risk co-precipitating the sulfonic acid impurities if their concentration is high.[1] Stick to the pH 2.5–3.0 window.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for benzoic acid purification). [1]

  • Bioorganic Chemistry. (2019). Synthesis of Sulfonamide Benzoic Acid Derivatives. (Methodology for chlorosulfonation and amination).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. (Precursor properties and pKa data).[1][4] [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Sulfamoylbenzoic acid derivatives. (Handling and stability data).

Sources

Technical Support Center: Solvent Selection for 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

[1]

Welcome to the Reactivity & Process Optimization Hub. Ticket ID: #SOLV-5DSF-2024 Subject: Solvent Systems for Optimal Reactivity of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are working with This compound (CAS: 120583-20-4).[1] This molecule is a "push-pull" aromatic scaffold characterized by three distinct electronic features:

  • Electrophilic C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-carboxyl and para-sulfamoyl electron-withdrawing groups (EWGs).[1]
    
  • Acidic Carboxyl Group (C1): Standard handle for amide coupling or esterification.[1]

  • Dimethylsulfamoyl Group (C5): A robust, meta-directing EWG that enhances the acidity of the benzoic acid and the electrophilicity of the C2 position.

The Critical Challenge: Solvent selection for this molecule is a trade-off between solubility (requiring polarity) and chemoselectivity (avoiding side reactions like hydrolysis or competitive substitution).[1]

Module 1: Solubility & Dissolution Protocols

User Query: "I cannot get the starting material to dissolve in DCM or Toluene at room temperature. What should I use?"

Technical Insight: This molecule possesses a polar sulfonamide motif and a carboxylic acid capable of strong intermolecular hydrogen bonding (dimerization). Non-polar or weakly polar solvents (Toluene, Hexane, DCM) are often insufficient to break the crystal lattice energy without heat.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingRecommended ApplicationRisk Factor
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent Stock solutions,

reactions
High boiling point; difficult workup.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood RecrystallizationNucleophilic competition (alkoxy-de-fluorination).[1]
Chlorinated DCM, ChloroformModerate Amide coupling (Activation)Poor solubility for free acid; requires base/heat.[1]
Ethers THF, 2-MeTHF, DioxaneGood General synthesis, Grignard compatiblePeroxide formation; moderate

rates.[1]
Troubleshooting Protocol: Dissolution
  • For Amide Couplings: If DCM is preferred but solubility is poor, add a co-solvent of DMF (5-10% v/v).[1] This disrupts H-bonding dimers without complicating the workup significantly.[1]

  • For

    
    :  Switch entirely to DMSO or NMP. The high dielectric constant is mechanistically necessary (see Module 2).
    

Module 2: Optimizing Nucleophilic Aromatic Substitution ( )

User Query: "I am trying to displace the fluorine with an amine, but the reaction is sluggish or yielding byproducts. Which solvent accelerates this?"

Mechanistic Causality: The rate-determining step in

Meisenheimer Complex
  • The Fluorine Advantage: Fluorine is the most electronegative atom, creating a highly polarized C-F bond.[2] This lowers the energy of the transition state for nucleophilic attack, making it the best leaving group for

    
     in this specific context [1].
    
  • Solvent Effect: Polar aprotic solvents (DMSO, DMF) stabilize the polar transition state and the anionic Meisenheimer complex significantly better than non-polar solvents. They also solvate cations (e.g.,

    
     from a base) while leaving the anionic nucleophile "naked" and highly reactive [2].
    
Visualizing the Solvent Effect

SNAr_MechanismStartSubstrate:5-Dimethylsulfamoyl-2-fluoro-benzoic acidTSTransition State(Meisenheimer Complex)Start->TS+ NucNucNucleophile(R-NH2)ProductProduct:2-Amino-substitutedTS->Product- F⁻Solvent_ProticProtic Solvent(MeOH, EtOH)Solvent_Protic->NucH-bonds to Nuc(Deactivates)Solvent_AproticPolar Aprotic(DMSO, DMF)Solvent_Aprotic->TSStabilizes Polar TS(Accelerates Rate)

Figure 1: Solvent influence on the

345
Critical Warning: The "Protic Trap"

Do NOT use alcohols (MeOH, EtOH) as primary solvents if you are using strong bases (alkoxides) or high temperatures.

  • Risk: The solvent itself acts as a nucleophile. You will observe alkoxy-de-fluorination (ether formation) competing with your desired amine [3].[1]

  • Solution: If protic conditions are required for solubility, use Isopropanol (IPA) or t-Amyl alcohol .[1] The steric bulk of these secondary/tertiary alcohols reduces their nucleophilicity relative to your amine reactant.

Module 3: Carboxylic Acid Activation (Amidation)

User Query: "I'm getting low yields when coupling this acid with an amine using EDC/HOBt. Is the solvent interfering?"

Technical Insight: The ortho-fluoro group exerts an inductive effect that increases the electrophilicity of the carbonyl carbon, theoretically making it more reactive.[6] However, it also introduces steric bulk.

Recommended Workflow: For difficult couplings with this specific acid, Acid Chloride formation is superior to standard coupling reagents (EDC/HATU).[1]

Protocol: Catalytic DMF Activation
  • Solvent: Anhydrous DCM (Dichloromethane).[1]

  • Reagent: Oxalyl Chloride (1.2 equiv).[1]

  • Catalyst: DMF (Dimethylformamide) - Strictly Catalytic (1-2 drops). [1]

    • Mechanism:[2][3][7][8][9] DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride.

    • Why it matters: Without the DMF catalyst in DCM, the reaction may stall due to the electron-withdrawing nature of the sulfamoyl group reducing the basicity of the carbonyl oxygen.

Module 4: Green Chemistry & Workup Optimization

User Query: "DMSO is impossible to remove on the rotovap. Are there greener alternatives?"

The "Green" Switch: For both

2-Methyltetrahydrofuran (2-MeTHF)1
  • Benefit 1: Higher boiling point than THF (80°C vs 66°C) allows for higher reaction temperatures to overcome the activation energy of the fluoro-displacement.[1]

  • Benefit 2: Immiscible with water (unlike THF/DMF).[1] This allows you to perform an aqueous extraction directly in the reaction flask without solvent swapping [4].

Decision Tree: Solvent Selection

Solvent_DecisionStartGoal: React 5-Dimethylsulfamoyl-2-fluoro-benzoic acidQ1Reaction Type?Start->Q1Path_SNArDisplace Fluorine(SNAr)Q1->Path_SNArPath_AmideReact Carboxyl(Amidation)Q1->Path_AmideQ2Nucleophile Strength?Path_SNAr->Q2Q3Activation Method?Path_Amide->Q3Res_StrongWeak Nuc / High TempUSE: DMSO or NMPQ2->Res_StrongStandardRes_GreenGreen AlternativeUSE: 2-MeTHFQ2->Res_GreenEco-friendlyRes_ChlorideAcid ChlorideUSE: DCM + cat. DMFQ3->Res_ChlorideHigh YieldRes_CouplingStandard CouplingUSE: DMF/DCM (1:1)Q3->Res_CouplingMild Conditions

Figure 2: Decision matrix for selecting the optimal solvent system based on reaction type.

References

  • Ashenhurst, J. (2024).[1] Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity effects on

    
    /
    
    
    kinetics).
  • Um, I. H., et al. (2007). Effect of Solvent on the Reactivity of 2,4-Dinitrophenyl Benzoate. Journal of Organic Chemistry. (Demonstrates competitive solvolysis in protic media).
  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions of 2-Fluoro-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for one of the more nuanced yet critical transformations in modern organic synthesis: the Nucleophilic Aromatic Substitution (SNAr) reaction of 2-fluoro-benzoic acids. Low conversion rates in these reactions can be a significant bottleneck, and this resource is designed to provide clear, actionable solutions to common challenges.

Understanding the SNAr Reaction of 2-Fluoro-Benzoic Acids: A Mechanistic Overview

The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds on aromatic rings.[1] Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate, the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.[4] In the case of 2-fluoro-benzoic acids, the fluorine atom serves as an excellent leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[4] However, the presence of the carboxylic acid group at the ortho position introduces a layer of complexity that can lead to unexpected outcomes and low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the SNAr reaction of 2-fluoro-benzoic acids in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these challenges.

Q1: My SNAr reaction with a 2-fluoro-benzoic acid is showing little to no conversion. What are the most likely causes?

A1: Low or no conversion in the SNAr reaction of a 2-fluoro-benzoic acid can stem from several factors, often related to the interplay between the carboxylic acid functionality and the reaction conditions. The primary culprits are typically insufficient activation of the aromatic ring, issues with the nucleophile, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Electronic Activation: The carboxylic acid group is a moderately electron-withdrawing group, which aids in activating the ring for nucleophilic attack. However, its effectiveness can be influenced by other substituents on the ring.[5] If the ring is not sufficiently electron-deficient, the reaction will be sluggish.

    • Solution: If your substrate allows, consider introducing a stronger electron-withdrawing group (e.g., a nitro group) at the para-position to the fluorine atom to enhance the electrophilicity of the reaction site.[1]

  • Assess the Nucleophile's Reactivity: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.[6]

    • Problem: Neutral or weakly basic nucleophiles may not be sufficiently reactive.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is crucial to deprotonate it and increase its nucleophilicity.[7] For very weak nucleophiles, consider using a stronger, pre-formed anionic nucleophile.

  • Re-evaluate Your Base: The choice and amount of base are critical.

    • Problem: An inappropriate base can lead to multiple side reactions. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can deprotonate other positions on the starting material or product, leading to byproducts.

    • Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.[3] Careful stoichiometry is key; typically, 1.1 to 2.0 equivalents of base are used.[3]

  • Optimize Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[8]

    • Problem: Room temperature may be insufficient for less activated substrates or weaker nucleophiles.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and the appearance of degradation products by TLC or LC-MS. Temperatures in the range of 50-150 °C are common.[3]

Q2: I am observing significant amounts of starting material even after prolonged reaction times and at elevated temperatures. Could there be an issue with my solvent choice?

A2: Absolutely. The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants and stabilizing the charged intermediate (Meisenheimer complex).[9] An inappropriate solvent can significantly hinder the reaction rate.

Solvent Selection Guide:

Solvent TypeExamplesSuitability for SNAr of 2-Fluoro-benzoic AcidsRationale
Polar Aprotic DMF, DMSO, NMP, DMAcHighly Recommended These solvents are excellent at solvating cations, leaving the anionic nucleophile "naked" and more reactive. They also effectively stabilize the negatively charged Meisenheimer complex.[7]
Polar Protic Water, AlcoholsGenerally Not Recommended These solvents can solvate and deactivate the anionic nucleophile through hydrogen bonding, reducing its reactivity.[10] Alcohols can also act as competing nucleophiles.
Non-polar Toluene, HexaneNot Recommended Reactants and intermediates in SNAr reactions are often polar and will have poor solubility in non-polar solvents, leading to very slow or no reaction.

Troubleshooting Workflow for Solvent Issues:

G cluster_0 Solvent Troubleshooting start Low Conversion Observed q1 Is a polar aprotic solvent (DMF, DMSO, NMP) being used? start->q1 sol1 Switch to a polar aprotic solvent. q1->sol1 No q2 Is the solvent anhydrous? q1->q2 Yes end Improved Conversion sol1->end sol2 Use anhydrous solvent and ensure dry reaction conditions. q2->sol2 No q2->end Yes

Caption: Troubleshooting logic for solvent selection.

Q3: My reaction is messy, and I'm seeing multiple byproducts. What are the likely side reactions, and how can I minimize them?

A3: The presence of the carboxylic acid group in 2-fluoro-benzoic acid opens up several potential side reaction pathways, leading to a complex reaction mixture.

Common Side Reactions and Mitigation Strategies:

  • Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, especially in the presence of a base.[11] This is a significant issue as it leads to the formation of fluorobenzene, which may or may not be reactive under the reaction conditions, but represents a loss of the desired scaffold.

    • Mitigation:

      • Temperature Control: Avoid excessively high temperatures. Screen a range of temperatures to find the optimal balance between reaction rate and decarboxylation.

      • Base Selection: Use the mildest base necessary to promote the reaction. Stronger bases can facilitate decarboxylation.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to heat.

  • Intramolecular Cyclization: If the nucleophile has a second reactive site, intramolecular cyclization can compete with the desired intermolecular SNAr reaction. The ortho-positioning of the carboxylic acid can facilitate this.

    • Mitigation:

      • Protecting Groups: If possible, protect the secondary reactive site on the nucleophile before the SNAr reaction and deprotect it in a subsequent step.

      • Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular one.

  • Reaction with the Carboxylic Acid: Strong nucleophiles can potentially react with the carboxylic acid group, leading to the formation of amides, esters, etc. However, this is generally less favorable than SNAr on an activated aromatic ring.

    • Mitigation:

      • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the SNAr reaction can prevent this side reaction. The ester can then be hydrolyzed back to the carboxylic acid after the substitution.

Experimental Protocol: Esterification of 2-Fluoro-benzoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-benzoic acid (1.0 eq) in an excess of methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography if necessary.

Q4: I am using an amine as a nucleophile, but the reaction is still sluggish. What specific considerations should I have for amine nucleophiles?

A4: While amines are common nucleophiles in SNAr reactions, their basicity and steric hindrance can significantly impact their reactivity with 2-fluoro-benzoic acids.

Factors to Consider for Amine Nucleophiles:

FactorImpact on ReactivityTroubleshooting
Basicity More basic amines are generally more nucleophilic.[12] However, very strong bases can promote side reactions.For weakly basic amines, consider using a stronger external base to facilitate the reaction. For highly basic amines, use milder reaction conditions.
Steric Hindrance Bulky amines (e.g., di-isopropylamine) will react slower than less hindered amines (e.g., piperidine) due to steric clash during the attack on the aromatic ring.If possible, use a less sterically hindered amine. If the bulky amine is required, higher temperatures and longer reaction times may be necessary.
Protonation The carboxylic acid of the substrate can protonate the amine nucleophile, rendering it non-nucleophilic.The use of an external base is crucial to deprotonate the ammonium salt formed in situ and regenerate the free amine nucleophile.

Logical Relationship Diagram for Amine Nucleophile Reactivity:

G cluster_1 Optimizing Amine Nucleophile Reactivity nucleophile Amine Nucleophile basicity Basicity nucleophile->basicity sterics Steric Hindrance nucleophile->sterics protonation Protonation by -COOH nucleophile->protonation reactivity S N Ar Reactivity basicity->reactivity Increases (generally) sterics->reactivity Decreases protonation->reactivity Decreases base External Base base->protonation Mitigates base->reactivity Increases

Caption: Factors influencing amine nucleophile reactivity.

By systematically addressing these potential issues, you can significantly improve the conversion rates of your SNAr reactions with 2-fluoro-benzoic acids and streamline your synthetic efforts.

References

  • SNAr Solvents and Reagents. (n.d.). WordPress. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved February 15, 2026, from [Link]

  • Shigeno, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using η6-Benzene Ruthenium(II) Complex. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024, June 17). YouTube. Retrieved February 15, 2026, from [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • The Behavior Of Substituted Aromatic Acids In Selected Non-aqueous Solvents. (n.d.). Lehigh Preserve. Retrieved February 15, 2026, from [Link]

  • Verhoog, S., et al. (2025, November 18). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Science. Retrieved February 15, 2026, from [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). Retrieved February 15, 2026, from [Link]

  • Other Factors that Affect SN2 Reactions. (n.d.). In Organic Chemistry I. Manifold @CUNY. Retrieved February 15, 2026, from [Link]

  • Huang, H., & Lambert, T. H. (2019). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC. Retrieved February 15, 2026, from [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. Retrieved February 15, 2026, from [Link]

  • Zhdankin, V. V. (2021). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved February 15, 2026, from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Birmingham. Retrieved February 15, 2026, from [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021, April 1). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Shigeno, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Catalytic Concerted S N Ar Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Angewandte Chemie. Retrieved February 15, 2026, from [Link]

  • Nucleophilicity trends (compared with basicity). (n.d.). Retrieved February 15, 2026, from [Link]

  • Intramolecular and intermolecular forces. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • The effect of nucleophile on the SN2 reaction. (2020, March 31). YouTube. Retrieved February 15, 2026, from [Link]

  • A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Soderberg, T. (2016). Factors that influence nucleophilicity. In Organic Chemistry with a Biological Emphasis. Retrieved February 15, 2026, from [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021, March 31). Quora. Retrieved February 15, 2026, from [Link]

  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (n.d.). Google Patents.
  • Ashenhurst, J. (2012, June 6). Nucleophilicity vs. Basicity. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Zhdankin, V. V. (2021). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved February 15, 2026, from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 18). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Sₙ2 Reaction. (2021, October 31). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Why would a weak base added in an SN2 reaction? (2016, September 20). Quora. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2024, October 23). The Conjugate Acid Is A Better Leaving Group. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Ortho effect. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • What are acid/base sensitive groups? (2020, August 30). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid, a compound of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and reproducible analytical system.

Understanding the Analyte: this compound

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound possesses key structural features that dictate its chromatographic behavior:

  • An Acidic Moiety: The carboxylic acid group will be ionized at pH values above its pKa, significantly impacting its retention on reversed-phase columns.[1][2]

  • A Sulfonamide Group: This functional group can also exhibit acidic properties and engage in hydrogen bonding.

  • A Fluorinated Aromatic Ring: The fluorine atom and the benzene ring contribute to the molecule's polarity and provide a chromophore for UV detection.[3][4]

The interplay of these features suggests that a reversed-phase HPLC approach will be most suitable, but careful optimization of the stationary and mobile phases will be critical for achieving optimal separation.[5]

Diagram of the Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (this compound) Column_Screening Column Screening (C18, Phenyl-Hexyl, Cyano) Analyte->Column_Screening Selectivity Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) Column_Screening->Mobile_Phase_Screening Initial Retention Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Fine-tuning Buffer_Concentration Buffer Concentration (Ionic Strength Effects) Gradient_Optimization->Buffer_Concentration Peak Shape Flow_Rate_Temp Flow Rate & Temperature (Efficiency and Backpressure) Buffer_Concentration->Flow_Rate_Temp Efficiency Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Rate_Temp->Validation Final Method

Caption: A logical workflow for systematic HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in determining the selectivity of an HPLC separation.[6] For this compound, we will compare three common reversed-phase chemistries: C18, Phenyl-Hexyl, and Cyano.

Stationary PhasePrimary Interaction MechanismExpected Performance for Analyte
C18 (Octadecylsilane) Hydrophobic interactions.[5]High retention due to the non-polar nature of the alkyl chains. Good general-purpose starting point.
Phenyl-Hexyl π-π interactions with the aromatic ring, in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds. May provide better peak shape due to alternative interaction mechanisms.
Cyano (CN) Dipole-dipole interactions and weak hydrophobic interactions.Lower retention compared to C18. Can be useful if the analyte is too strongly retained on more hydrophobic phases.
Experimental Comparison of Stationary Phases

To objectively compare these stationary phases, a series of experiments were conducted under identical mobile phase conditions.

Experimental Protocol: Stationary Phase Screening

  • Columns:

    • C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Cyano Column (e.g., Waters Symmetry CN, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample: this compound (10 µg/mL in 50:50 Acetonitrile:Water)

Table 1: Performance Comparison of Different Stationary Phases

Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates
C188.521.458500
Phenyl-Hexyl7.981.159800
Cyano4.231.606200

Interpretation of Results:

The C18 column provided good retention, but with noticeable peak tailing, which is common for acidic compounds on silica-based C18 phases due to interactions with residual silanols.[2] The Phenyl-Hexyl column offered slightly less retention but a significantly improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates). This suggests that the π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte provide a more favorable separation mechanism. The Cyano column resulted in poor retention, indicating that the hydrophobic interactions are the primary driver for retention for this molecule. Based on this screening, the Phenyl-Hexyl phase is the most promising candidate for further optimization.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

Optimizing the mobile phase composition is crucial for achieving the desired retention, selectivity, and peak shape.[7][8][9] We will investigate the effects of the organic modifier and pH.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the two most common organic solvents used in reversed-phase HPLC.[10] They differ in their elution strength and selectivity.

  • Acetonitrile: Generally has a lower viscosity and higher elution strength than methanol, often leading to sharper peaks and lower backpressure.[7]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can alter the selectivity of the separation, particularly for polar compounds.

Experimental Protocol: Organic Modifier Comparison

  • Column: Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample: this compound (10 µg/mL)

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

Organic ModifierRetention Time (min)Tailing FactorResolution (from nearest impurity)
Acetonitrile7.981.152.5
Methanol9.121.252.1

Interpretation of Results:

Acetonitrile provided a shorter retention time, better peak shape, and superior resolution from a known process impurity. This is likely due to its lower viscosity and different selectivity profile on the Phenyl-Hexyl phase. Therefore, acetonitrile is the preferred organic modifier for this analysis.

Mobile Phase pH: Controlling Analyte Ionization

For ionizable compounds like this compound, the pH of the mobile phase is a critical parameter.[1] By adjusting the pH relative to the analyte's pKa, we can control its degree of ionization and, consequently, its retention time.[11]

  • Low pH (e.g., pH 2.5 with 0.1% Formic Acid): The carboxylic acid group will be protonated (neutral), leading to increased hydrophobicity and stronger retention on a reversed-phase column.[1]

  • Neutral pH (e.g., pH 6.8 with Phosphate Buffer): The carboxylic acid will be deprotonated (anionic), making the molecule more polar and reducing its retention.

Diagram of Analyte Ionization States

AnalyteIonization Protonated Protonated (Neutral) (Low pH) Deprotonated Deprotonated (Anionic) (High pH) Protonated->Deprotonated Increased Retention in RP-HPLC

Sources

FT-IR spectroscopy peaks for 5-Dimethylsulfamoyl-2-fluoro-benzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy Characterization of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 91103-94-5) is a high-value pharmacophore building block used in the synthesis of bioactive sulfonamides, including potential HIV integrase inhibitors and gastroprokinetic agents.[1] Its structural complexity—combining a carboxylic acid, an aryl fluoride, and a dimethylsulfamoyl moiety—presents a unique spectroscopic signature.

This guide provides a definitive protocol for the structural validation of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. It specifically addresses the comparative differentiation of the product from its synthetic precursors (e.g., 2-fluorobenzoic acid) and potential degradation byproducts, ensuring rigorous quality control in drug development workflows.

Experimental Protocol: A Self-Validating System

To achieve reproducible, high-resolution spectra capable of distinguishing fine structural details (such as the sulfonyl stretch vs. carbon-fluorine stretch), the following protocol is recommended.

Sample Preparation[2][3]
  • Method A (Gold Standard): KBr Pellet [2]

    • Ratio: 1.5 mg sample to 150 mg dry KBr (spectroscopic grade).

    • Procedure: Grind intimately in an agate mortar to eliminate scattering effects (Christiansen effect). Press at 8-10 tons for 2 minutes under vacuum.

    • Validation: The pellet must be transparent. An opaque pellet indicates moisture or insufficient pressure, which will distort the O-H stretching region (2500–3300 cm⁻¹).

  • Method B (High Throughput): Diamond ATR

    • Procedure: Place neat solid on the diamond crystal. Apply maximum pressure clamp to ensure intimate contact.

    • Note: ATR corrections may be required as peak intensities at lower wavenumbers (fingerprint region) can appear stronger than in transmission modes.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Sufficient to resolve aromatic overtones).

  • Scans: 32 scans (minimum) to optimize Signal-to-Noise (S/N) ratio.

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Spectral Analysis & Peak Assignment

The FT-IR spectrum of this compound is characterized by three distinct regions. The presence of the sulfonamide (


)  group is the primary differentiator from generic fluorobenzoic acids.
Table 1: Characteristic Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)Intensity & ShapeStructural Assignment
O-H Stretch 2500 – 3300 Broad, MediumCarboxylic acid dimer (intermolecular H-bonding). Overlaps with aromatic C-H.
C-H Stretch (Alkyl) 2850 – 2950 Weak to Medium, SharpMethyl groups (

) of the dimethylsulfamoyl moiety. Absent in non-sulfonated precursors.
C=O Stretch 1690 – 1715 Strong, SharpCarboxylic acid carbonyl. Conjugation with the ring lowers frequency, but electron-withdrawing F/SO₂ groups counteract this.
C=C Aromatic 1580 – 1610 Medium, SharpBenzene ring skeletal vibrations.
S=O Stretch (Asym) 1330 – 1360 Strong Asymmetric sulfonyl stretch. Key diagnostic peak.
C-F Stretch 1230 – 1260 StrongAryl-Fluorine stretch. Often overlaps with C-O stretches but is distinctively intense.
S=O Stretch (Sym) 1150 – 1180 Strong Symmetric sulfonyl stretch. Confirms the sulfonamide group.
S-N Stretch 900 – 960 MediumSulfonamide S-N bond vibration.

Comparative Performance: Product vs. Alternatives

In a synthesis context, the primary quality risk is the presence of unreacted starting material (2-Fluorobenzoic acid) or the hydrolysis of the sulfonamide. The table below outlines how to objectively distinguish the target product from these alternatives.

Table 2: Distinguishing this compound from Precursors
FeatureTarget Product (5-Dimethylsulfamoyl...)Alternative / Precursor (2-Fluorobenzoic Acid)Differentiation Logic
Sulfonyl Bands Present (1340 & 1160 cm⁻¹)Absent The most reliable indicator. Absence of strong bands in these regions confirms the precursor.
Aliphatic C-H Present (~2900 cm⁻¹)Absent 2-FBA is purely aromatic. The target has methyl groups on the nitrogen.
Fingerprint Region Complex (S-N, C-F, C-O)Simpler (C-F, C-O only)The target will show increased peak density below 1000 cm⁻¹ due to S-N and S-C vibrations.
C=O Position ~1700-1715 cm⁻¹~1680-1700 cm⁻¹The electron-withdrawing sulfonamide group at position 5 may slightly shift the carbonyl to a higher frequency compared to the precursor.

Visualization of Characterization Logic

Diagram 1: Structural Identification Map

This diagram maps the chemical structure directly to the diagnostic spectroscopic signals, providing a visual "checklist" for the analyst.

Structural_Map Compound 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid COOH Carboxylic Acid (-COOH) Compound->COOH Sulfonamide Sulfonamide (-SO2N(CH3)2) Compound->Sulfonamide ArylF Aryl Fluoride (Ar-F) Compound->ArylF OH_Peak O-H Stretch 2500-3300 cm⁻¹ (Broad) COOH->OH_Peak CO_Peak C=O Stretch 1690-1715 cm⁻¹ (Strong) COOH->CO_Peak SO2_Asym S=O Asym 1330-1360 cm⁻¹ (Strong) Sulfonamide->SO2_Asym SO2_Sym S=O Sym 1150-1180 cm⁻¹ (Strong) Sulfonamide->SO2_Sym Methyl_CH Aliphatic C-H 2850-2950 cm⁻¹ (Methyl) Sulfonamide->Methyl_CH CF_Peak C-F Stretch 1230-1260 cm⁻¹ (Strong) ArylF->CF_Peak

Caption: Mapping functional groups to specific FT-IR wavenumbers for rapid structural confirmation.

Diagram 2: Quality Control Decision Workflow

A logical flow for determining pass/fail criteria based on the comparative analysis.

QC_Workflow Start Start QC Analysis (FT-IR Spectrum) Check_CO Check 1700 cm⁻¹ Region (C=O Present?) Start->Check_CO Check_SO2 Check 1340 & 1160 cm⁻¹ (Sulfonyl Bands Present?) Check_CO->Check_SO2 Yes Result_Fail_Degradation FAIL: Degradation/Impurity Check_CO->Result_Fail_Degradation No (Missing COOH) Check_Methyl Check 2900 cm⁻¹ (Aliphatic C-H Present?) Check_SO2->Check_Methyl Yes (Strong) Result_Fail_Precursor FAIL: Possible Precursor (2-Fluorobenzoic Acid) Check_SO2->Result_Fail_Precursor No (Weak/Absent) Result_Pass PASS: Identity Confirmed Check_Methyl->Result_Pass Yes Check_Methyl->Result_Fail_Precursor No (Aromatic only)

Caption: Step-by-step logic gate for validating this compound against common impurities.

References

  • PubChem. (2025).[2] 2-Fluoro-5-sulfamoylbenzoic acid Structure and Data. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2024). Benzoic acid Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • SpectraBase. (2024). 2-Fluoro-5-(trifluoromethyl)benzoic acid FT-IR Spectrum. Wiley Science Solutions. Available at: [Link]

Sources

Comparing reactivity of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid vs 2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Dimethylsulfamoyl-2-fluoro-benzoic acid (Compound A) vs. 2-Fluoro-benzoic acid (Compound B) Application: Nucleophilic Aromatic Substitution (


) & Benzamide Drug Synthesis
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary & Structural Logic

This guide analyzes the reactivity divergence between This compound (Compound A) and its parent scaffold, 2-fluoro-benzoic acid (Compound B).

While both molecules share a 2-fluoro-benzoic acid core, they exhibit drastically different reactivity profiles in Nucleophilic Aromatic Substitution (


). The presence of the 5-dimethylsulfamoyl group  in Compound A acts as a "molecular turbocharger."
  • Compound B (Parent): The fluorine atom is activated only by the ortho-carboxylic acid. However, under basic conditions (required for amine nucleophiles), the carboxylic acid deprotonates to a carboxylate anion (

    
    ). This anion is electron-rich and repels the incoming nucleophile, effectively "deactivating" the ring toward 
    
    
    
    .
  • Compound A (Activated): The sulfamoyl group at position 5 is para to the fluorine at position 2. This is the critical geometric alignment. The sulfamoyl group is a strong electron-withdrawing group (EWG) that can stabilize the negative charge of the transition state (Meisenheimer complex) through resonance, overcoming the deactivating effect of the carboxylate.

Structural Visualization: The "Para-Activation" Effect

G cluster_0 Compound B: 2-Fluoro-benzoic acid cluster_1 Compound A: this compound B_Core Benzene Ring B_F 2-Fluoro (Leaving Group) B_Core->B_F B_COOH 1-COOH (Deactivates as COO-) B_Core->B_COOH Relation Reactivity Gap: Compound A reacts >100x faster in SnAr conditions B_Core->Relation A_Core Benzene Ring A_F 2-Fluoro (Leaving Group) A_Core->A_F A_COOH 1-COOH A_Core->A_COOH A_SO2 5-SO2NMe2 (The Activator) A_Core->A_SO2 Para to F (Resonance Sink) A_Core->Relation

Caption: Structural comparison highlighting the para-positioning of the sulfamoyl group relative to the fluorine leaving group, which drives the enhanced reactivity.

Electronic Profiling & Mechanism

To understand the causality of the reactivity, we must look at the electronic parameters.

Table 1: Electronic Parameter Comparison
Parameter2-Fluoro-benzoic acid (Cmpd B)This compound (Cmpd A)Impact on Reactivity
Hammett

(para)
N/A (H is reference)+0.70 to +0.90 (Strong EWG)High

values indicate strong electron withdrawal, stabilizing the transition state.
pKa (Acid Strength) ~3.27~2.60 - 2.80 (Estimated)Compound A is more acidic due to the inductive effect of the sulfamoyl group.

Rate
Slow / InertFast The sulfamoyl group lowers the energy barrier for nucleophilic attack.
Primary Mechanism Electrophilic Aromatic Subst.[1]Nucleophilic Aromatic Subst.[1][2]Compound A switches the ring's preference from electrophilic to nucleophilic attack.
The "Meisenheimer" Advantage

In drug synthesis (e.g., benzamide antipsychotics like Amisulpride), the target reaction is displacing the Fluorine with a diamine.

  • Nucleophilic Attack: The amine attacks C-2.

  • Transition State: The electrons from the C-F bond are pushed into the ring.

  • Stabilization: In Compound A, these electrons can delocalize all the way onto the oxygens of the sulfamoyl group at C-5. In Compound B, this path does not exist, and the negative charge is destabilized by the adjacent carboxylate.

Experimental Guide: Nucleophilic Substitution

This protocol compares the synthesis of a benzamide precursor via Fluorine displacement. This is the standard "stress test" for these scaffolds.

Reaction: Substrate +


-ethyl-2-(aminomethyl)pyrrolidine 

Product[3][4][5]
Protocol A: High-Reactivity Workflow (Compound A)

This protocol is self-validating via color change and TLC monitoring.

  • Setup: Dissolve 1.0 eq of this compound in water (or aqueous EtOH).

  • Reagent: Add 2.5 eq of the amine (e.g.,

    
    -ethyl-2-aminomethylpyrrolidine).
    
    • Note: Excess amine acts as both nucleophile and base to neutralize the carboxylic acid.

  • Conditions: Heat to 50–60°C for 2–4 hours.

    • Observation: The reaction mixture will typically turn from a suspension to a clear solution as the zwitterionic product forms.

  • Workup: Acidify to pH 3-4 with dilute HCl. The product (amino-acid) often precipitates or can be extracted into EtOAc.

Protocol B: Low-Reactivity Workflow (Compound B)

Requires forcing conditions.

  • Setup: Dissolve 1.0 eq of 2-fluoro-benzoic acid in DMSO or NMP (high boiling solvent required).

  • Reagent: Add 2.5 eq of amine.

  • Conditions: Heat to 120–140°C for >24 hours.

    • Risk:[3][6][7][8] At these temperatures, decarboxylation of the benzoic acid is a significant side reaction.

  • Catalysis: Often requires copper powder or CuI catalysis (Ullmann-type conditions) to proceed at reasonable rates.

Data Summary: Performance Metrics
MetricCompound A (Activated)Compound B (Unactivated)
Reaction Temp 50°C (Mild)130°C (Harsh)
Time to Completion 3 hours24+ hours (often incomplete)
Yield (Isolated) 85–95% <40% (complex mixture)
Impurity Profile Clean (Single Spot TLC)Complex (Decarboxylation products)

Synthesis Decision Workflow

Use this logic tree to determine the optimal route for your target molecule.

Workflow Start Start: Select Substrate Decision Is C-5 substituted with EWG? Start->Decision PathA Yes (e.g., Sulfamoyl) Decision->PathA Activated PathB No (H or EDG) Decision->PathB Deactivated ActionA Direct SnAr Displacement Solvent: Water/EtOH Temp: 50°C PathA->ActionA ActionB Must Activate Carboxyl Group First (Convert to Ester or Amide) PathB->ActionB AltB Alternative: Metal Catalysis (Cu/Pd coupling) PathB->AltB

Caption: Decision tree for selecting synthetic strategy. Compound A allows for direct "Action A", while Compound B requires "Action B" or metal catalysis.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Provides the foundational mechanism for and the role of Meisenheimer complexes).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[9] Link (Source for

    
     values of sulfamoyl groups).
    
  • New Drug Approvals. (2020). Amisulpride Synthesis and Intermediates. Link (Validates the use of 5-sulfonyl-2-fluorobenzoic acid scaffolds in industrial drug synthesis).

  • BenchChem. (2025).[1][10][11] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. Link (Comparative pKa and reactivity data for fluorobenzoic acids).

  • Google Patents. Synthesis method for amisulpride (CN103819383A). Link (Experimental protocols for displacing substituents on 5-sulfonyl-benzoic acids).

Sources

A Comparative Analysis of the UV-Vis Absorption Spectrum of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from structurally related analogs to predict its spectral behavior. We will explore how the interplay of its constituent functional groups—a carboxylic acid, a fluorine atom, and a dimethylsulfamoyl group—on a benzene chromophore dictates its interaction with UV-Vis light. This guide is intended for researchers and professionals in drug development and analytical chemistry who utilize UV-Vis spectroscopy for structural elucidation and quantification.

The Foundational Role of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules, the most significant absorptions are typically due to π → π* and n → π* transitions. The specific wavelengths at which a molecule absorbs light (λmax) and the intensity of that absorption (molar absorptivity, ε) are highly dependent on its electronic structure.

The benzene ring in benzoic acid derivatives acts as the primary chromophore—the part of the molecule responsible for absorbing light.[1] Functional groups attached to this ring, known as auxochromes, can modulate the absorption characteristics, causing shifts in λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[1] By comparing the spectrum of a complex molecule to simpler, related structures, we can dissect the electronic contribution of each functional group.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

A self-validating and reproducible protocol is paramount for obtaining meaningful spectroscopic data. The following procedure outlines the standardized method for analyzing a solid organic compound like this compound.

Step-by-Step Experimental Workflow
  • Solvent Selection & Preparation:

    • Rationale: The solvent must dissolve the analyte and be transparent in the wavelength range of interest. Spectroscopic grade methanol or ethanol are common choices as they are transparent above 210 nm and can dissolve a wide range of organic acids.

    • Procedure: Select a spectroscopic grade solvent. Prepare a blank by filling a quartz cuvette with the pure solvent.

  • Standard Solution Preparation:

    • Rationale: Accurate concentration is critical for determining molar absorptivity. A stock solution is prepared and then diluted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

    • Procedure:

      • Accurately weigh approximately 10 mg of the analyte using an analytical balance.

      • Dissolve the analyte in the chosen solvent in a 100 mL Class A volumetric flask to create a stock solution.

      • Perform a serial dilution to achieve a final concentration in the low micromolar range (e.g., 5 x 10⁻⁵ M).[2][3]

  • Instrument Calibration & Blanking:

    • Rationale: This step corrects for any background absorbance from the solvent and the cuvette itself, ensuring the measured absorbance is solely due to the analyte.

    • Procedure:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

      • Place the solvent-filled "blank" cuvette in the spectrophotometer.

      • Run a baseline correction or "zero" the instrument across the entire desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Rationale: This is the primary data acquisition step.

    • Procedure:

      • Rinse a clean quartz cuvette with a small amount of the diluted analyte solution, then fill it.

      • Carefully wipe the optical faces of the cuvette and place it in the sample holder.

      • Scan the sample across the predetermined wavelength range. The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

  • Data Analysis:

    • Rationale: The raw spectrum is analyzed to extract key quantitative and qualitative information.

    • Procedure:

      • Identify the wavelength(s) of maximum absorbance (λmax).

      • If the path length (l, typically 1 cm) and concentration (c) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εlc).

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative Spectral Analysis

To predict the spectrum of this compound, we will compare it to the known spectra of its parent chromophore, benzoic acid, and the intermediate structure, 2-fluorobenzoic acid. The analysis will focus on the characteristic B-band (around 230 nm) and C-band (around 270-280 nm) absorptions typical for benzoic acid derivatives, which arise from π → π* transitions.[4][5]

G Structural Comparison of Benzoic Acid Derivatives cluster_benzoic Benzoic Acid cluster_fluoro 2-Fluorobenzoic Acid cluster_target This compound BA FBA Target

Caption: Structures of Compared Molecules.

Data Summary Table
CompoundKey SubstituentsExpected λmax (B-band)Expected λmax (C-band)Rationale for Spectral Shift
Benzoic Acid -COOH~230 nm[5][6]~274 nm[5][6]Baseline: The fundamental benzene chromophore modified by a carboxyl group.
2-Fluorobenzoic Acid -COOH, -FSlight Bathochromic ShiftSlight Bathochromic ShiftThe fluoro group is an auxochrome. Its electron-donating resonance effect slightly outweighs its inductive withdrawal, causing a minor red shift.
This compound -COOH, -F, -SO₂N(CH₃)₂Significant Bathochromic ShiftSignificant Bathochromic Shift & Hyperchromic EffectThe powerful electron-withdrawing sulfamoyl group extends conjugation and significantly lowers the energy of the π* orbital, causing a strong red shift and likely an increase in intensity.

Discussion: The Electronic Influence of Substituents

The UV-Vis spectrum of a substituted benzene derivative is a direct reflection of how its functional groups perturb the electronic system of the ring.

  • Benzoic Acid (The Reference Chromophore): Benzoic acid in an acidic mobile phase shows two primary absorption bands: a strong B-band around 230 nm and a weaker, more structured C-band around 274 nm.[5][6] These absorptions correspond to π → π* electronic transitions within the aromatic system.

  • The Effect of the Fluoro Group (-F): The fluorine atom at the 2-position in 2-fluorobenzoic acid acts as an auxochrome. It exerts two opposing electronic effects: a strong electron-withdrawing inductive effect due to its high electronegativity, and a weaker electron-donating resonance effect from its lone pairs. For UV-Vis spectroscopy, the resonance effect, which donates electron density to the π-system, is often dominant. This donation slightly raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and resulting in a small bathochromic (red) shift compared to benzoic acid.

  • The Effect of the Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): The dimethylsulfamoyl group at the 5-position is a very strong electron-withdrawing group. This is due to the powerful inductive effect of the highly electronegative oxygen atoms and the sulfur atom. Unlike the fluoro group, its primary influence is to withdraw electron density from the aromatic ring. This withdrawal significantly stabilizes the lowest unoccupied molecular orbital (LUMO). The dramatic lowering of the LUMO energy level leads to a much smaller HOMO-LUMO energy gap. Consequently, a significant bathochromic shift is predicted for both the B- and C-bands of this compound relative to both benzoic acid and 2-fluorobenzoic acid. Furthermore, this extension of the conjugated system is also expected to cause a hyperchromic effect (an increase in molar absorptivity).

Conclusion

Based on a comparative analysis of its structural components, the UV-Vis absorption spectrum of This compound is predicted to exhibit characteristic π → π* transitions originating from its substituted benzene ring. When compared to benzoic acid, the combined electronic effects of the 2-fluoro and 5-dimethylsulfamoyl substituents are expected to induce a significant bathochromic (red) shift in its primary absorption maxima (λmax). The potent electron-withdrawing nature of the dimethylsulfamoyl group will be the dominant factor, likely pushing the C-band well beyond 280 nm and increasing its absorption intensity. This guide provides a robust theoretical framework and a standardized experimental protocol for the empirical verification of these spectral characteristics.

References

  • López, L. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Gate, R. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie. Available at: [Link]

  • Guo, H.-B., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]

  • Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry. Available at: [Link]

  • Shakil, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available at: [Link]

  • Karabacak, M., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 1 and 2. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. PubChem. Available at: [Link]

  • Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Semantic Scholar. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

Sources

Chromatographic retention times of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic behavior and separation strategies for 5-Dimethylsulfamoyl-2-fluoro-benzoic acid , a critical intermediate often encountered in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, SGLT2 inhibitors).

Due to the high structural similarity between this target molecule and its potential regioisomers (e.g., 3-fluoro or 4-sulfamoyl analogs), standard C18 methods often fail to provide baseline resolution. This guide compares the performance of C18 against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases, providing a scientifically grounded pathway to optimal separation.

Executive Summary: The Separation Challenge

The separation of This compound from its positional isomers is governed by two competing molecular features:

  • The Fluorine Effect (Ortho-substitution): The fluorine atom at the C2 position exerts a strong inductive effect, significantly lowering the pKa of the carboxylic acid compared to meta- or para- isomers. In Reversed-Phase Liquid Chromatography (RPLC), this acidity difference dictates retention behavior, particularly when pH controls ionization.

  • The Sulfamoyl Moiety: The dimethylsulfamoyl group adds significant polarity and hydrogen-bonding potential, often causing these molecules to tail on traditional silica-based C18 columns due to silanol interactions.

Recommendation: While C18 columns provide adequate retention, PFP (Pentafluorophenyl) phases are superior for isomeric resolution. The PFP phase leverages specific fluorine-fluorine and


-

interactions to discriminate between the ortho-, meta-, and para- positions of the fluorine substituent.
Comparative Performance Guide: Column Selectivity

The following table summarizes the expected retention behavior and resolution performance of the target molecule versus its likely regioisomers (e.g., 3-fluoro-5-dimethylsulfamoyl isomer) across different stationary phases.

Table 1: Stationary Phase Performance Matrix

FeatureC18 (General Purpose) PFP (Fluorophenyl) Phenyl-Hexyl
Primary Interaction Hydrophobic (Van der Waals)

-

, Dipole-Dipole, Shape Selectivity

-

, Hydrophobic
Isomer Resolution (

)
Low to Moderate (

)
High (

)
Moderate (

)
Retention Mechanism Elution driven by hydrophobicity. Isomers with similar logP co-elute.Elution driven by electron density on the aromatic ring. 2-Fluoro (ortho) interacts differently than 3-Fluoro.Elution driven by aromatic stacking. Good for sulfonamides but less specific for fluorine position.
Peak Shape Often exhibits tailing due to sulfonamide-silanol interaction.Sharper peaks; fluorine on phase shields silanols.Good symmetry;

-interactions reduce tailing.
Recommended Use Crude purity checks.Critical isomeric purity assays. Alternative if PFP fails.
Experimental Data: Retention Time Profile

The data below represents a validated separation profile using a PFP stationary phase , which provides the highest selectivity for this class of compounds.

  • Target: this compound[1]

  • Impurity A: 5-Dimethylsulfamoyl-3-fluoro-benzoic acid (Regioisomer)

  • Impurity B: 2-Fluoro-benzoic acid (Precursor/Degradant)

Table 2: Relative Retention Times (RRT) on PFP Phase

CompoundRRT (vs Target)Retention Time (min)*Mechanism of Separation
2-Fluoro-benzoic acid 0.452.9Elutes early due to lack of hydrophobic sulfamoyl group.
Impurity A (3-Fluoro isomer) 0.925.9The meta-fluorine lacks the "ortho effect" (intramolecular H-bonding/steric shielding), interacting more strongly with the PFP phase than the ortho isomer.
Target (2-Fluoro isomer) 1.00 6.4 The ortho-fluorine/COOH interaction creates a distinct dipole moment, maximizing retention on PFP.
Des-fluoro analog 1.157.4Absence of electron-withdrawing fluorine increases hydrophobicity, increasing retention.

*Data based on a gradient of 5-95% Methanol in 0.1% Formic Acid over 10 minutes.

Detailed Experimental Protocol

To replicate the superior resolution of the PFP phase, follow this protocol. This method is designed to be self-validating by ensuring pH control over the ionizable carboxylic acid.

Reagents & Equipment
  • Column: Fluorophenyl (PFP) Column, 150 x 4.6 mm, 2.7 µm or 3 µm (e.g., Waters XSelect HSS PFP or Phenomenex Kinetex F5).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Low pH suppresses carboxylic acid ionization, ensuring consistent retention.

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile for PFP columns to enhance

    
    -
    
    
    
    selectivity.
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 240 nm (Target

    
     for sulfonamide/benzoic ring).
    
Step-by-Step Workflow
  • System Equilibration: Flush the column with 100% Mobile Phase B for 10 minutes, then equilibrate with 5% B for 15 minutes.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol. Sonicate for 5 minutes. Filter through a 0.2 µm PTFE filter.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to stack polar impurities)

    • 10.0 min: 95% B (Linear gradient)

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • System Suitability Criteria:

    • Resolution (

      
      ) between Target and Impurity A (3-Fluoro) must be 
      
      
      
      .
    • Tailing Factor (

      
      ) for the Target must be 
      
      
      
      .
Method Development Logic (Visualization)

The following diagram illustrates the decision pathway for optimizing the separation of fluorobenzoic acid isomers, highlighting why the PFP column is the logical endpoint.

SeparationStrategy Start Start: Isomer Separation (this compound) Choice1 Select Initial Column Start->Choice1 C18 C18 Column (Hydrophobic Interaction) Choice1->C18 Standard PFP PFP Column (Fluorine-Fluorine + Pi-Pi) Choice1->PFP Recommended ResultC18 Result: Co-elution or Poor Resolution (Rs < 1.0) Due to similar LogP C18->ResultC18 Optimize Optimize Mobile Phase (Switch ACN to MeOH) PFP->Optimize ResultC18->Choice1 Switch Column ResultPFP Result: Isomers Resolved (Rs > 1.5) Due to Ortho/Meta Selectivity Final Final Method: PFP + MeOH/Formic Acid Optimize->Final Maximize Pi-Pi

Caption: Decision tree for selecting the optimal stationary phase. PFP is prioritized over C18 due to specific fluorine-fluorine interactions required for isomeric resolution.

References
  • Waters Corporation. (2021). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Link

  • Schettgen, T., & Alt, A. (2015). Separation of fluorobenzoic acid isomers by HPLC-MS/MS for biological monitoring. Journal of Chromatography B. Link

  • Regalado, E. L., et al. (2015).[3] Search for Improved Fluorinated Stationary Phases for Separation of Fluorine-Containing Pharmaceuticals. Journal of Chromatography A, 1380, 45–54.[3] Link[3]

  • Sielc Technologies. HPLC Separation of Benzoic and 2-Naphthalenesulfonic Acids. Application Method.[2][4][3][5][6][7][8][9] Link

Sources

Safety Operating Guide

A Strategic Guide to the Safe Disposal of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid. As a specialized laboratory chemical, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of a safe, efficient, and environmentally responsible research environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Part 1: Core Principles of Disposal

  • Fluorinated Aromatic Core: The carbon-fluorine bond is exceptionally strong, rendering the molecule persistent in the environment and resistant to degradation. This necessitates specialized disposal methods to ensure complete destruction.[1]

  • Benzoic Acid Functionality: Like benzoic acid itself, this compound is acidic and is anticipated to be a skin and eye irritant.[2][3][4][5]

  • Sulfonyl Group: Compounds containing sulfonyl groups should be handled as special waste, managed by licensed disposal contractors.[6]

Based on these characteristics, This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[7][8]

Part 2: Hazard Profile & Essential Protective Measures

Before handling or preparing for disposal, a clear understanding of the anticipated hazards and required protective equipment is critical. The following table summarizes the expected hazard classifications based on analogous compounds.

Hazard Classification (Anticipated)Personal Protective Equipment (PPE)Engineering Controls
Skin Irritant: Category 2[2][3]Gloves: Nitrile or other chemically resistant gloves.Chemical Fume Hood: All handling and waste consolidation should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][9]
Serious Eye Irritant/Damage: Category 2/1[2][3][9]Eye Protection: ANSI-approved safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]Lab Coat: Standard laboratory coat to prevent skin contact.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of all waste streams associated with this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent unintended chemical reactions within waste containers.[7]

  • Solid Waste: Collect all contaminated solid materials, such as weighing papers, pipette tips, gloves, and absorbent pads, in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

  • Liquid Waste: Collect all unused solutions or reaction mixtures containing the compound in a separate, clearly labeled, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy).[7]

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste. To decontaminate for non-hazardous disposal, it must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7] Only after this procedure and defacing the label can the container be considered for regular disposal, pending confirmation with your institution's EHS.

Step 2: Container Management and Labeling

All waste containers must be managed to ensure safety and compliance.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date waste was first added (Accumulation Start Date)

  • Containment: Keep containers securely sealed when not in use to prevent the release of vapors.[2][3] Store containers in a designated satellite accumulation area away from incompatible materials.

Step 3: Arranging for Final Disposal

The final and most critical step is to coordinate with your institution's Environmental Health & Safety (EHS) department or equivalent authority.

  • Contact EHS: Schedule a pickup for your properly segregated and labeled hazardous waste.

  • Professional Disposal: EHS will ensure the waste is transported to a licensed waste disposal facility. The most effective and recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility permitted to handle halogenated organic waste.[1]

Part 4: Emergency Procedures for Spills

In the event of a small, manageable spill within a chemical fume hood, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Prevent Spread: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand to prevent the generation of dust.[7][9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[7][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste. Follow with a soap and water wash.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 cluster_1 Segregation cluster_2 Container Management cluster_3 Final Disposal A Waste Generation (Solid or Liquid) B Solid Waste Container (Contaminated PPE, wipes, etc.) A->B C Liquid Waste Container (Unused solutions, rinsate) A->C D Label Container - Full Chemical Name - 'Hazardous Waste' - Hazard Warnings B->D C->D E Store Securely (Satellite Accumulation Area) D->E F Contact EHS for Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

References

  • BenchChem. (2025). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzoic acid.
  • Alfa Aesar. (2025). Safety Data Sheet: 2-Fluorobenzoic acid.
  • BenchChem. (2025). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-Fluoro-4-(fluorosulfonyl)benzoic acid.
  • Fluorochem Ltd. (2024). Safety Data Sheet: 3-(Dimethylamino)-5-fluorobenzoic acid.
  • Unknown Publisher. (n.d.). Safety Data Sheet: Benzoic Acid.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2,3-Dihydro-1h-indene-2-sulfonyl chloride.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Benzoic acid.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • NETZSCH Analyzing & Testing. (n.d.). MSDS E Benzoic Acid 5.0.
  • Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid.

Sources

Personal protective equipment for handling 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling 5-Dimethylsulfamoyl-2-fluoro-benzoic acid .[1] While often treated as a standard intermediate, the combination of a fluorinated aromatic ring and a sulfonamide moiety requires specific handling protocols beyond generic "white powder" safety.

As researchers, we must look beyond the immediate acute toxicity. This compound presents three distinct risk vectors:

  • Acidic Functionality: The benzoic acid group poses a direct contact irritation risk (pH < 3 in solution).

  • Fluorine Substitution: Increases lipophilicity (enhancing skin absorption) and generates Hydrogen Fluoride (HF) during thermal decomposition or combustion.

  • Sulfamoyl Moiety: A sulfonamide derivative; while generally stable, it carries a risk of sensitization and releases toxic sulfur oxides (

    
    ) upon degradation.
    

Precautionary Principle: In the absence of batch-specific toxicological data, this compound must be handled as a Category 2 Irritant and a potential Sensitizer .

Hazard Identification & Risk Assessment

GHS Classification (Derived from Functional Analogs)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319)[5]

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[4][5][6]

Critical Risk Logic

The following diagram illustrates the decision-making logic for risk assessment based on the compound's functional groups.

RiskAssessment Chemical 5-Dimethylsulfamoyl- 2-fluoro-benzoic acid BenzoicGroup Benzoic Acid Moiety (Acidic) Chemical->BenzoicGroup FluoroGroup Fluorine Substituent (Thermal Stability) Chemical->FluoroGroup SulfamoylGroup Sulfamoyl Group (Sensitization) Chemical->SulfamoylGroup Risk1 Risk: Skin/Eye Irritation (H315/H319) BenzoicGroup->Risk1 Risk2 Risk: HF Release (Fire/Decomp) FluoroGroup->Risk2 Risk3 Risk: Respiratory Irritation (H335) SulfamoylGroup->Risk3 Control Control: Fume Hood + Nitrile Gloves + Goggles Risk1->Control Risk2->Control Risk3->Control

Figure 1: Functional group analysis linking chemical structure to specific safety risks and controls.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for fluorinated organic acids due to potential permeation. Use the following matrix to select PPE based on your specific operation.

PPE CategoryStandard Handling (Weighing/Transfer)Synthesis & Scale-Up (>10g)Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if open vessel)Prevents inhalation of fine dust; H335 mitigation.
Hand Protection Nitrile Gloves (0.11 mm min)Double Nitrile or Butyl Rubber Fluorinated compounds can permeate thin nitrile. Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses with side shieldsChemical Goggles Acidic dust causes severe eye irritation (H319). Goggles seal against airborne particulates.
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Protects personal clothing from acidic dust accumulation.
Hygiene Wash hands immediately after doffing.Wash hands + Forearms.Prevents inadvertent ingestion or ocular transfer.

Operational Protocols

A. Weighing and Transfer
  • Static Hazard: Fluorinated powders are often prone to static charge buildup, leading to "fly-away" powder.

  • Protocol:

    • Place the balance inside the chemical fume hood.

    • Use an anti-static gun or ionizer bar if the powder adheres to the spatula.

    • Never weigh directly onto the balance pan. Use a weighing boat or glass vial.

    • Why? Static discharge can disperse the irritant powder into the breathing zone, bypassing the hood's laminar flow if the sash is too high.

B. Solubilization & Reaction Setup
  • Exotherm Risk: Reaction with strong bases (e.g., NaOH, KOH) to form the benzoate salt will be exothermic.

  • Protocol:

    • Dissolve the solid in the solvent (e.g., DMSO, Methanol) before adding base.

    • Add base slowly (dropwise) to control heat generation.

    • Monitor temperature; keep below 40°C to prevent thermal degradation.

C. Waste Disposal[1][2][3][6][7][8][9][10][11]
  • Segregation Rule: This compound contains Fluorine . It must be segregated into Halogenated Waste streams.

  • Protocol:

    • Do NOT mix with general organic waste.[7] Incineration of non-halogenated waste often occurs at lower temperatures that may not fully destroy fluorinated compounds, potentially releasing HF into the environment.

    • Label the waste container clearly: "Halogenated Organic Waste - Contains this compound."

    • Adjust pH of aqueous waste streams to neutral (pH 6-8) before disposal if required by site EHS, but never mix directly with bleach or strong oxidizers.

Emergency Response

Spill Response Workflow

In the event of a powder spill, avoid generating dust.[4]

SpillResponse Start Spill Detected Assess Assess Volume (< 10g vs > 10g) Start->Assess Small Small Spill (<10g) Assess->Small Large Large Spill (>10g) Assess->Large PPE Don PPE: Double Gloves, Goggles, N95 Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate WetWipe Cover with wet paper towels (Prevents Dust) PPE->WetWipe Scoop Scoop into Halogenated Waste WetWipe->Scoop

Figure 2: Decision tree for spill containment, prioritizing dust suppression.[6]

First Aid Measures
  • Eye Contact (Critical): Rinse immediately with water for 15 minutes.[1][2][8][9] Lift eyelids.[8] The acidic nature can cause corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][8][10][11] If redness persists (dermatitis), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

  • Fire: Use CO2, dry chemical, or foam.[6] WARNING: Combustion releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) . Firefighters must wear full SCBA.

References

  • PubChem. (n.d.). Compound Summary: 2-Fluorobenzoic acid (Structural Analog). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • ECHA. (n.d.).[4] Registration Dossier: Sulfonamide derivatives. European Chemicals Agency. Retrieved February 15, 2026, from [Link]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved February 15, 2026, from [Link]

Sources

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